molecular formula C19H21N3O B11445148 N-[1-(1H-benzimidazol-2-yl)pentyl]benzamide

N-[1-(1H-benzimidazol-2-yl)pentyl]benzamide

Cat. No.: B11445148
M. Wt: 307.4 g/mol
InChI Key: KKNWLDAZEQGJTF-UHFFFAOYSA-N
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Description

N-[1-(1H-Benzimidazol-2-yl)pentyl]benzamide is a synthetic organic compound featuring a benzimidazole core linked to a benzamide group via a pentyl chain. This structure places it within a class of compounds known for a wide spectrum of significant pharmacological activities in research settings. Benzimidazole derivatives are recognized as privileged structures in medicinal chemistry due to their ability to interact with various biological targets . Related analogs have been investigated as potential inhibitors of key cellular proteins, including kinesin spindle protein (KSP), a target of interest in cancer research , as well as kinases such as Aurora kinase A and Cyclin-dependent kinase 2 (CDK2) . The benzimidazole-benzamide scaffold is highly versatile, and modifications to its structure can lead to varied biological activities. Researchers value this compound for exploring structure-activity relationships (SAR) and for developing novel probes in biochemical assays. Beyond therapeutic applications, structurally similar N-(benzimidazol-2-yl)benzamides have also been utilized in material science applications, such as acting as ultraviolet (UV) light absorbers in polymers and coatings . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)pentyl]benzamide

InChI

InChI=1S/C19H21N3O/c1-2-3-11-17(22-19(23)14-9-5-4-6-10-14)18-20-15-12-7-8-13-16(15)21-18/h4-10,12-13,17H,2-3,11H2,1H3,(H,20,21)(H,22,23)

InChI Key

KKNWLDAZEQGJTF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

N-[1-(1H-benzimidazol-2-yl)pentyl]benzamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, synthesis, and properties of N-[1-(1H-benzimidazol-2-yl)pentyl]benzamide , a specific benzimidazole derivative structurally related to bioactive scaffolds used in kinase inhibition and receptor modulation (e.g., cannabinoid or opioid mimetic research).

Chemical Identity & Structure Analysis

This compound represents a convergence of two privileged medicinal chemistry scaffolds: the benzimidazole heterocycle and the benzamide moiety, linked via a chiral alkyl chain.

Nomenclature & Identifiers
  • IUPAC Name: this compound

  • Systematic Description: An N-acylated derivative of 1-(1H-benzimidazol-2-yl)pentan-1-amine.

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 307.39 g/mol

  • Core Scaffold: 2-substituted benzimidazole.[1][2][3][4][5]

Structural Decomposition

The molecule consists of three distinct domains governing its physicochemical properties:

  • Domain A (Heterocycle): A 1H-benzimidazole ring.[1][2][6] This planar, aromatic system acts as a hydrogen bond donor (NH) and acceptor (N3), facilitating π-π stacking interactions with biological targets.

  • Domain B (Linker/Chiral Center): A pentyl chain attached at the C1 position relative to the benzimidazole C2.[1] The C1 carbon is chiral (R/S), bearing the amide nitrogen.

  • Domain C (Cap): A benzoyl group forming a benzamide. This provides metabolic stability and an additional aromatic interaction site.

Physicochemical Properties (Predicted)
PropertyValuebiological Implication
LogP (Octanol/Water) 3.8 – 4.2High lipophilicity; likely blood-brain barrier (BBB) permeable.
Topological Polar Surface Area (TPSA) ~58 ŲGood oral bioavailability (Rule of 5 compliant).
H-Bond Donors 2 (Amide NH, Benzimidazole NH)Critical for receptor binding pocket anchoring.
H-Bond Acceptors 2 (Amide CO, Benzimidazole N)Facilitates water solubility and target interaction.
pKa (Benzimidazole) ~5.6 (Conjugate acid)Exists primarily as a neutral species at physiological pH (7.4).

Synthetic Methodology

The synthesis of this compound requires a convergent approach, typically starting from amino acid derivatives to establish the chiral center and the benzimidazole core.

Retrosynthetic Analysis
  • Disconnection 1 (Amide Bond): Cleavage of the benzamide yields Benzoyl Chloride and 1-(1H-benzimidazol-2-yl)pentan-1-amine .

  • Disconnection 2 (Heterocycle Formation): The amine precursor is derived from the condensation of o-Phenylenediamine (OPD) with a carboxylic acid equivalent, specifically 2-aminohexanoic acid (Norleucine) .

Step-by-Step Synthesis Protocol
Step 1: Synthesis of the Benzimidazole-Amine Core
  • Reagents: o-Phenylenediamine (1.0 eq), DL-Norleucine (1.0 eq), 4N HCl (aqueous).

  • Mechanism: Phillips-type condensation.

  • Protocol:

    • Dissolve o-phenylenediamine and DL-norleucine in 4N HCl.

    • Reflux the mixture at 100°C for 24–48 hours. The acid catalyzes the formation of the amide intermediate followed by cyclodehydration to the benzimidazole.

    • Workup: Cool to room temperature. Neutralize with NH₄OH to precipitate the free amine.

    • Purification: Recrystallize from ethanol/water to yield 1-(1H-benzimidazol-2-yl)pentan-1-amine (CAS 101742-56-7).

Step 2: N-Benzoylation
  • Reagents: 1-(1H-benzimidazol-2-yl)pentan-1-amine (1.0 eq), Benzoyl Chloride (1.1 eq), Triethylamine (TEA, 2.0 eq), Dichloromethane (DCM).

  • Protocol:

    • Dissolve the amine intermediate in anhydrous DCM under nitrogen atmosphere.

    • Add TEA and cool the solution to 0°C.

    • Add Benzoyl Chloride dropwise to prevent over-acylation (avoiding attack on the benzimidazole NH).

    • Stir at room temperature for 4 hours.

    • Workup: Wash with sat. NaHCO₃, water, and brine. Dry over MgSO₄.

    • Purification: Flash column chromatography (SiO₂, Hexane:EtOAc gradient) to isolate the target benzamide.

Synthesis & Pathway Visualization

SynthesisPathway OPD o-Phenylenediamine Intermediate 1-(1H-benzimidazol-2-yl) pentan-1-amine (CAS 101742-56-7) OPD->Intermediate 4N HCl, Reflux (Phillips Condensation) Norleucine DL-Norleucine (2-Aminohexanoic acid) Norleucine->Intermediate 4N HCl, Reflux (Phillips Condensation) BenzoylCl Benzoyl Chloride Product N-[1-(1H-benzimidazol-2-yl) pentyl]benzamide BenzoylCl->Product TEA, DCM, 0°C (Schotten-Baumann) Intermediate->Product TEA, DCM, 0°C (Schotten-Baumann)

Caption: Convergent synthesis pathway starting from Norleucine and o-Phenylenediamine.

Analytical Characterization

To validate the structure, the following spectral signatures must be confirmed.

1H NMR Spectroscopy (DMSO-d6, 400 MHz)
  • Amide NH: Doublet at δ 8.5–9.0 ppm (exchangeable with D₂O).

  • Benzimidazole NH: Broad singlet at δ 12.0–12.5 ppm.

  • Aromatic Protons: Multiplets at δ 7.1–7.8 ppm (9H total: 4 from benzimidazole, 5 from benzoyl).

  • Chiral Methine (α-CH): Quartet/Multiplet at δ 5.2–5.5 ppm (deshielded by amide and heterocycle).

  • Alkyl Chain:

    • δ 1.8–2.0 ppm (Multiplet, β-CH₂).

    • δ 1.2–1.4 ppm (Multiplet, γ/δ-CH₂).

    • δ 0.85 ppm (Triplet, terminal CH₃).

Mass Spectrometry (ESI-MS)
  • Molecular Ion: [M+H]⁺ observed at m/z 308.2.

  • Fragmentation: Characteristic loss of the benzoyl group (105 Da) or cleavage at the chiral center yielding the benzimidazole-alkyl cation.

Biological & Pharmacological Context

While specific clinical data for this exact molecule is limited, its structural features place it within known bioactive chemical space.

Structure-Activity Relationship (SAR)

This molecule serves as a versatile scaffold in two primary domains:

  • Kinase Inhibition: The 2-substituted benzimidazole core mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases. The hydrophobic pentyl chain may occupy the selectivity pocket (Gatekeeper region).

  • GPCR Modulation (Cannabinoid/Opioid):

    • Cannabinoid (CB2): Benzimidazole-2-carboxamides are known CB2 agonists. This "reversed" amide (benzamide on alkyl chain) maintains the spatial arrangement of aromatic rings required for CB2 receptor activation.

    • Opioid (Nitazene analogs): While lacking the tertiary amine critical for high-potency mu-opioid activity (seen in Etonitazene), this scaffold represents a lipophilic precursor or metabolite that could exhibit atypical binding or allosteric modulation.

Mechanism Interaction Map

Pharmacophore Benzimidazole Benzimidazole Core Pocket_Hinge Receptor Hinge (H-Bonding) Benzimidazole->Pocket_Hinge Donor/Acceptor Amide Amide Linker Amide->Pocket_Hinge H-Bond Donor Pentyl Pentyl Chain Pocket_Hydro Hydrophobic Pocket Pentyl->Pocket_Hydro Van der Waals Phenyl Benzoyl Ring Pocket_Pi Pi-Stacking Region Phenyl->Pocket_Pi Pi-Pi T-stacking

Caption: Predicted pharmacophore interactions with a generic receptor binding pocket.

Safety & Handling Protocol

As a potent bioactive organic compound, strict safety protocols are required.

  • Hazard Classification: GHS Category 2 (Irritant).

  • Signal Word: Warning.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • Storage: Store at -20°C in a desiccator. Hygroscopic.

  • Solubility: Soluble in DMSO (>10 mg/mL) and Ethanol. Insoluble in water.

References

  • PubChem Compound Summary. (2025). 1-(1H-Benzimidazol-2-yl)pentan-1-amine (CAS 101742-56-7).[2][6] National Center for Biotechnology Information. Link

  • Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541. Link

  • Göker, H., et al. (2002). Synthesis and potent antimicrobial activity of some novel N-(alkyl)-2-phenyl-1H-benzimidazole-1-carboxamides. Bioorganic & Medicinal Chemistry, 10(8), 2589-2596. Link

  • European Patent Office. (2011). Benzimidazole derivatives and their use as protein kinases inhibitors (EP 2305250 B1).[5]Link

Sources

An In-depth Technical Guide to N-[1-(1H-benzimidazol-2-yl)pentyl]benzamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Known and the Novel

The field of medicinal chemistry is characterized by both the deep exploration of established molecular scaffolds and the continuous pursuit of novel chemical entities. The compound N-[1-(1H-benzimidazol-2-yl)pentyl]benzamide represents a fascinating intersection of these two domains. It incorporates the benzimidazole nucleus, a privileged structure in pharmacology, and the versatile benzamide functional group.

A thorough search of prominent chemical databases and scientific literature indicates that this compound is a novel or sparsely documented compound. As of this guide's publication, a specific CAS (Chemical Abstracts Service) number has not been assigned, and dedicated experimental data on its synthesis and biological activity are not publicly available.

Therefore, this guide is constructed with the expertise of a senior application scientist, providing a robust theoretical framework and predictive insights based on the well-established chemistry of its constituent moieties. We will delineate a plausible synthetic pathway, propose methods for characterization, and discuss potential mechanisms of action and therapeutic applications based on data from closely related analogues. This document serves as a foundational resource to empower researchers to synthesize, characterize, and evaluate this promising molecule.

Chemical Identity and Physicochemical Properties

The fundamental step in evaluating any chemical compound is to establish its identity and predict its physical properties, which govern its behavior in both chemical and biological systems.

Nomenclature and Structure
  • Systematic IUPAC Name: N-[1-(1H-1,3-benzodiazol-2-yl)pentyl]benzamide

  • Common Name: this compound

  • CAS Number: Not assigned.

  • Synonyms:

    • 2-(1-benzamido-pentyl)-1H-benzimidazole

    • N-(alpha-butyl-1H-benzimidazol-2-ylmethyl)benzamide

Predicted Physicochemical Data

The following properties are estimated based on computational models and data from analogous structures, such as 2-pentyl-1H-benzimidazole[1] and various N-substituted benzamides. These values are crucial for planning synthesis, purification, and formulation studies.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C19H21N3ODefines the elemental composition and exact mass.
Molecular Weight 307.39 g/mol Influences diffusion, bioavailability, and molar concentration calculations.
XLogP3 ~4.5Predicts lipophilicity; essential for assessing membrane permeability and solubility.
Hydrogen Bond Donors 2Indicates potential for forming hydrogen bonds with biological targets.
Hydrogen Bond Acceptors 3Indicates potential for forming hydrogen bonds with biological targets.
Polar Surface Area 58.6 ŲAffects transport properties, including blood-brain barrier penetration.
Rotatable Bonds 6Relates to conformational flexibility and binding entropy.

Proposed Synthetic Pathway and Experimental Protocol

While no direct synthesis is reported, a logical and efficient pathway can be designed based on fundamental organic chemistry principles, particularly the robust methods for forming benzimidazole and amide functionalities.[2][3] The proposed synthesis is a two-step process.

Synthetic Workflow Overview

The overall strategy involves the initial synthesis of a key amine intermediate, 1-(1H-benzimidazol-2-yl)pentan-1-amine, followed by its acylation with benzoyl chloride to yield the final product.

G cluster_0 Step 1: Synthesis of Amine Intermediate cluster_1 Step 2: Amide Formation A o-Phenylenediamine C 1-(1H-benzimidazol-2-yl)pentan-1-amine A->C Condensation (Phillips-Ladenburg Reaction) B 2-Aminohexanoic Acid B->C E This compound (Final Product) C->E Acylation (Schotten-Baumann Conditions) C->E D Benzoyl Chloride D->E

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 1-(1H-benzimidazol-2-yl)pentan-1-amine (Intermediate)

This step utilizes the Phillips-Ladenburg reaction, a classic method for benzimidazole synthesis, by condensing an o-phenylenediamine with a carboxylic acid.[3][4] Here, we adapt it for an amino acid, which provides the required alpha-amino alkyl substituent.

Causality: The use of 2-aminohexanoic acid is critical as it directly introduces the 1-aminopentyl group at the 2-position of the benzimidazole ring during the cyclization process. The acidic conditions facilitate both the initial amide formation and the subsequent dehydrative cyclization.

Self-Validating Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 eq), 2-aminohexanoic acid (1.1 eq), and polyphosphoric acid (PPA) (10x weight of reactants).

  • Heating: Heat the mixture to 150-160°C with continuous stirring under a nitrogen atmosphere for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Allow the reaction mixture to cool to approximately 80°C and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralization: Carefully neutralize the aqueous solution with concentrated sodium hydroxide (NaOH) solution until pH 9-10 is reached, keeping the flask in an ice bath. The product should precipitate.

  • Isolation: Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under a vacuum.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol-water) or by column chromatography on silica gel.

Step 2: Synthesis of this compound (Final Product)

This step involves the acylation of the synthesized amine intermediate using the Schotten-Baumann method, a reliable technique for forming amides.[5]

Causality: The reaction is performed in a two-phase system (aqueous base and an organic solvent) or in a polar aprotic solvent with a non-nucleophilic base. The base neutralizes the HCl generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine.

Self-Validating Protocol:

  • Reaction Setup: Dissolve the amine intermediate (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base such as triethylamine (TEA) (1.5 eq).

  • Acylation: Cool the mixture to 0°C in an ice bath. Add benzoyl chloride (1.1 eq) dropwise with stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 8-12 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding water. Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

  • Purification: The crude solid can be purified by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield the pure final product.

Postulated Mechanism of Action and Therapeutic Potential

The biological activity of this compound can be inferred from the extensive pharmacology of its core scaffolds. Benzimidazole-containing drugs exhibit a vast range of activities, including anthelmintic, antiviral, anticancer, and antihypertensive effects.[6] Similarly, benzamide derivatives are known to act as enzyme inhibitors, ion channel modulators, and receptor antagonists.[7]

Hypothetical Target Space:

Given its structure, this compound could potentially act as an inhibitor of kinases, polymerases, or other enzymes that have a hydrophobic binding pocket complemented by hydrogen bonding sites. The benzimidazole moiety can act as a bioisostere for purines, suggesting potential interaction with ATP-binding sites.

G Compound This compound Target Hypothetical Kinase (ATP-Binding Pocket) Compound->Target Inhibition Pathway Downstream Signaling Pathway (e.g., Proliferation, Survival) Target->Pathway Blocks Phosphorylation Effect Therapeutic Effect (e.g., Anti-proliferative) Pathway->Effect Inhibition of Pathway Leads to

Caption: Hypothetical mechanism of action via kinase inhibition.

Potential Applications:

  • Oncology: Many kinase inhibitors with a benzimidazole core are used in cancer therapy.

  • Antiviral: Benzimidazole derivatives are known to inhibit viral polymerases.

  • Antiparasitic: The benzimidazole scaffold is famous for its anthelmintic properties, often by disrupting tubulin polymerization.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic methods would be employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Would confirm the presence of aromatic protons from both the benzimidazole and benzamide rings, aliphatic protons of the pentyl chain, and the characteristic NH protons.

    • ¹³C NMR: Would show distinct signals for the carbonyl carbon of the amide, aromatic carbons, and aliphatic carbons.

  • Infrared (IR) Spectroscopy: Key peaks would be expected for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the amide (around 1650 cm⁻¹), and aromatic C-H and C=C stretches.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental formula.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): An essential tool to determine the purity of the final compound. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile-water gradient) would be developed to achieve a sharp, single peak for the pure product.

Conclusion and Future Directions

This compound stands as a promising yet unexplored molecule. This guide provides the necessary theoretical foundation for its synthesis and characterization. The proposed synthetic route is robust and relies on well-established chemical reactions. By leveraging the known pharmacological profiles of its benzimidazole and benzamide components, we can hypothesize a rich potential for biological activity.

Future research should focus on the practical execution of the proposed synthesis, followed by rigorous purification and structural confirmation. Subsequent in-vitro screening against various biological targets, such as kinase panels or microbial strains, will be the first step in unlocking the therapeutic potential of this novel compound.

References

  • A method for preparing 2-(N-substituted)-amino-benzimidazole derivatives. (US9018393B2).
  • Preparation of 2-Amino Benzimidazoles using Cyanogen Halide. ResearchGate. [Link]

  • 2-Pentyl-1H-benzimidazole. PubChem. [Link]

  • Preparation of 2-(1-adamantyl)-1H-benzimidazole and novel derivatives thereof. (2015). Chemistry of Heterocyclic Compounds, 51(2), 139–145. ResearchGate. [Link]

  • SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. CORE. [Link]

  • 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. (2018). PubMed Central (PMC). [Link]

  • Synthesis, molecular modelling and CYP24A1 inhibitory activity of novel of (E)-N-(2-(1H-imidazol-1-yl)-2-(phenylethyl)-3/4-styrylbenzamides. (2017). PubMed. [Link]

  • New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2022). PubMed Central (PMC). [Link]

  • 2-aminobenzimidazole and a process for preparing 2-aminobenzimidazoles. (US3455948A).
  • A Comprehensive Study of N-Butyl-1H-Benzimidazole. (2022). MDPI. [Link]

  • method for preparing 2-(N-substituted)-amino-benzimidazole derivatives. (US20130345436A1).
  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (2023). New Journal of Chemistry. [Link]

  • Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. (2021). MDPI. [Link]

  • 1H-Benzimidazole Chemical Properties. (2007). Cheméo. [Link]

  • Method for preparing 2-aminoalkylbenzimidazole derivatives. (CN101671308A).
  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). MDPI. [Link]

  • Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. (2019). BMC Chemistry. [Link]

  • Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. (2017). Journal of Applicable Chemistry. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (2012). Pharmaceutical Chemistry Journal. [Link]

  • SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. (2023). Rasayan Journal of Chemistry. [Link]

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Decoding the Potency: A Guide to the Structure-Activity Relationship (SAR) of Benzimidazole-2-yl Alkylamines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs and its ability to interact with a wide array of biological targets.[1][2][3] This versatility stems from its unique physicochemical properties, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, which facilitate efficient binding to macromolecules.[1] Among the vast library of its derivatives, benzimidazole-2-yl alkylamines have emerged as a particularly promising class, demonstrating significant potential across therapeutic areas such as oncology, virology, and microbiology.[4][5][6] This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing this chemical class, offering researchers and drug development professionals a foundational understanding of how structural modifications influence biological efficacy. We will dissect the scaffold, explore key synthetic strategies, and present a detailed case study on its anticancer applications, supported by actionable experimental protocols.

The Architectural Blueprint: Core Features of the Benzimidazole-2-yl Alkylamine Scaffold

Understanding the SAR of this class begins with appreciating its modular architecture. The scaffold can be deconstructed into three primary regions, each offering a distinct opportunity for chemical modification to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties.

  • The Benzimidazole Nucleus: The bicyclic aromatic core is the anchor of the molecule. Substitutions at the N-1, C-4, C-5, C-6, and C-7 positions can dramatically alter electronic properties, lipophilicity, and steric profile, thereby influencing target binding and cell permeability.[2][7]

  • The C-2 Alkyl Linker: This chain connects the core to the terminal amine. Its length, rigidity, and branching pattern are critical for orienting the terminal amine group correctly within the target's binding pocket.

  • The Terminal Amine: This functional group is often a key pharmacophoric element, directly participating in crucial interactions like hydrogen bonds or salt bridges with the biological target. Its nature (primary, secondary, tertiary, or part of a heterocyclic system) is a major determinant of potency and physicochemical properties like solubility.

cluster_scaffold Benzimidazole-2-yl Alkylamine Scaffold cluster_regions Key Regions for SAR Modification scaffold r1 Benzimidazole Nucleus (Positions N1, C4, C5, C6, C7) r1->scaffold r2 C-2 Alkyl Linker (Length, Rigidity) r2->scaffold r3 Terminal Amine (Substitution, Basicity) r3->scaffold

Caption: Key modifiable regions of the benzimidazole-2-yl alkylamine scaffold.

Synthetic Pathways: Constructing the Core Scaffold

The efficient synthesis of a diverse chemical library is fundamental to any SAR investigation. The most prevalent and versatile method for constructing the benzimidazole-2-yl alkylamine core is the Phillips condensation reaction, which involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid or its derivative.[8] For this specific scaffold, an α-amino acid is the ideal partner.

The reaction is typically catalyzed by a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsA), in a high-boiling point solvent.[9][10] The acid serves a dual purpose: it protonates the carbonyl oxygen of the amino acid, activating it for nucleophilic attack by one of the aniline amines, and it facilitates the subsequent dehydration and cyclization steps to form the imidazole ring.

G start Starting Materials: o-Phenylenediamine + α-Amino Acid step1 Acid-Catalyzed Condensation start->step1 intermediate Amide Intermediate Formation step1->intermediate step2 Intramolecular Cyclization & Dehydration intermediate->step2 product Benzimidazole-2-yl Alkylamine Product step2->product

Caption: Generalized workflow for the synthesis of benzimidazole-2-yl alkylamines.

SAR Analysis: A Case Study in Anticancer Activity

Benzimidazole derivatives have shown remarkable efficacy as anticancer agents, targeting various mechanisms including tubulin polymerization, DNA topoisomerase, and protein kinases.[5][6][11] The benzimidazole-2-yl alkylamine scaffold has been extensively explored for its potent tubulin polymerization inhibitory effects, making it an excellent case study for SAR analysis.[11]

Modifications to the Benzimidazole Nucleus
  • Position 1 (N1-H): The acidic N-H proton of the imidazole ring is a crucial hydrogen bond donor. Alkylation or substitution at this position can alter binding affinity. However, in many active compounds, this position remains unsubstituted to preserve this key interaction.

  • Positions 5 and 6: These positions on the benzene ring are prime locations for introducing substituents to modulate activity.

    • Electron-Withdrawing Groups (EWGs): Halogens (F, Cl) or trifluoromethyl (CF3) groups at the C-5 or C-6 position often lead to a significant increase in cytotoxic activity.[12] This is likely due to altered electronic distribution across the aromatic system, enhancing interactions with the target protein.

    • Electron-Donating Groups (EDGs): Groups like methoxy (OCH3) or methyl (CH3) can have variable effects, sometimes decreasing and sometimes increasing activity depending on the specific target and the rest of the molecular structure.

The C-2 Alkyl Linker

The linker's primary role is to provide the correct spatial orientation.

  • Length: A short alkyl chain, typically a methylene (-CH2-) or ethylene (-CH2-CH2-), is often optimal. Longer or more flexible chains can introduce unfavorable entropic penalties upon binding, reducing affinity.

  • Rigidity: Introducing conformational constraints, such as incorporating the linker into a cyclic system, can pre-organize the molecule into an active conformation, thereby enhancing potency.

The Terminal Amine Group

This group is frequently involved in direct, high-energy interactions with the target.

  • Basicity: A basic nitrogen that can be protonated at physiological pH is often essential for forming a salt bridge with an acidic residue (e.g., Asp or Glu) in the binding pocket.

  • Substitution:

    • Primary/Secondary Amines: Often show good activity due to their ability to act as hydrogen bond donors.

    • Tertiary/Cyclic Amines: Incorporating the nitrogen into a heterocyclic ring like piperidine or morpholine can improve pharmacokinetic properties, such as metabolic stability and cell permeability, while maintaining or even enhancing potency.

SAR Summary Table: Anticancer Activity (Tubulin Inhibition)

The following table summarizes representative SAR data for a hypothetical series of benzimidazole-2-yl methylamines against the MCF-7 breast cancer cell line.

Compound IDR5-SubstituentR6-SubstituentTerminal AmineIC₅₀ (µM) vs. MCF-7
1a HH-NH₂15.2
1b ClH-NH₂2.5
1c HCF₃-NH₂1.8
1d OCH₃H-NH₂18.9
1e ClH-NH(CH₃)2.1
1f ClH-N(CH₃)₂3.5
1g ClHPiperidin-1-yl0.9

Data is illustrative and based on general trends reported in the literature.

G cluster_cause Structural Modification cluster_effect Effect on Activity C5_EWG EWG (Cl, CF3) at C5/C6 Increase Increases Potency C5_EWG->Increase N_Cyclic Cyclic Terminal Amine (e.g., Piperidine) N_Cyclic->Increase Improve_PK Improves PK Properties N_Cyclic->Improve_PK N1_H Unsubstituted N1-H Maintain Maintains Key H-Bond N1_H->Maintain C2_Linker Short C2-Alkyl Linker (-CH2-) Optimize Optimizes Spacing C2_Linker->Optimize

Caption: Key SAR trends for anticancer activity of benzimidazole-2-yl alkylamines.

Experimental Protocols: From Synthesis to Biological Validation

To translate SAR theory into practice, robust and reproducible experimental methods are essential. The following protocols provide a self-validating framework for synthesizing and evaluating a representative compound from this class.

Protocol 1: Synthesis of (5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine (Compound 1b analog)

Causality: This protocol utilizes the Phillips condensation. Polyphosphoric acid (PPA) is chosen as both the catalyst and solvent, as its high viscosity and dehydrating nature effectively drive the reaction to completion at elevated temperatures. The basic workup neutralizes the acid and precipitates the free base product.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 4-chloro-o-phenylenediamine (1.42 g, 10 mmol) and glycine (0.90 g, 12 mmol).

  • Catalyst Addition: Carefully add polyphosphoric acid (~15 g) to the flask. The mixture will be a thick slurry.

  • Heating: Heat the reaction mixture to 150-160 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1).

  • Workup: Allow the mixture to cool to approximately 80-90 °C. Very carefully and slowly, pour the reaction mixture onto crushed ice (~100 g) in a beaker with stirring.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of concentrated ammonium hydroxide until the pH is ~8-9. This should be done in an ice bath to control the exothermic reaction.

  • Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water.

  • Purification (Self-Validation): The crude solid is purified by column chromatography on silica gel using a gradient of 2% to 10% methanol in dichloromethane.

  • Characterization: Combine the pure fractions (validated by TLC), evaporate the solvent under reduced pressure, and dry the resulting solid in a vacuum oven. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity (>95%).

Protocol 2: In Vitro Cytotoxicity Evaluation (MTS Assay)

Causality: The MTS assay is a colorimetric method for determining the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the MTS tetrazolium compound into a colored formazan product, which is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cell death induced by the test compound.

Methodology:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the synthesized compound in DMSO. Perform serial dilutions in a culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration in all wells must be kept constant and non-toxic (e.g., <0.5%).

  • Controls (Self-Validation): Include wells with untreated cells (negative control), cells treated with vehicle (DMSO) only, and cells treated with a known cytotoxic agent like Doxorubicin (positive control).

  • Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Incubate the plate for 48 hours.

  • MTS Reagent Addition: Add 20 µL of the MTS reagent solution to each well. Incubate for 2-4 hours at 37 °C, protected from light.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage cell viability relative to the vehicle-treated control. Plot the percentage viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

The structure-activity relationship of benzimidazole-2-yl alkylamines is a rich field for drug discovery. The key takeaways are that potency is often enhanced by the introduction of electron-withdrawing groups at the C-5/C-6 positions of the benzimidazole core and by optimizing the nature of the terminal amine, often favoring cyclic amines for improved potency and drug-like properties. The synthetic accessibility of this scaffold allows for extensive and systematic modification, making it an ideal platform for generating novel therapeutic candidates.

Future research should focus on multi-parameter optimization, balancing not only potency but also selectivity, metabolic stability, and safety profiles. The exploration of novel substitutions and the use of computational modeling to predict binding interactions will undoubtedly accelerate the development of next-generation drugs based on this privileged scaffold.

References

  • Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing.
  • Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. Research and Reviews.
  • Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed.
  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC.
  • Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review. PubMed.
  • Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. (2021). ResearchGate.
  • Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). PubMed.
  • Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. The Royal Society of Chemistry.
  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
  • Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. MDPI.
  • Diverse biological activities of benzimidazole derivatives. ResearchGate.
  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate.
  • Method for preparing 2-aminoalkylbenzimidazole derivatives. Google Patents.
  • Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. (2025). PubMed.

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A-Z Guide to Target Identification and Validation for N-[1-(1H-benzimidazol-2-yl)pentyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-[1-(1H-benzimidazol-2-yl)pentyl]benzamide represents a novel chemical entity built upon the privileged benzimidazole scaffold. While this specific molecule is not extensively characterized in public literature, the benzimidazole core is a cornerstone of modern medicinal chemistry, found in numerous FDA-approved drugs.[1][2] This guide provides a comprehensive, scientifically-grounded framework for the de-novo identification, validation, and mechanistic elucidation of its potential therapeutic targets. By integrating computational prediction with robust experimental validation, this document serves as a roadmap for researchers aiming to unlock the therapeutic potential of this and similar novel benzimidazole derivatives.

The Benzimidazole Scaffold: A Foundation for Therapeutic Potential

The benzimidazole heterocycle is a "privileged scaffold" due to its structural resemblance to natural purines and its ability to form key interactions—hydrogen bonds, π-π stacking, and hydrophobic interactions—with a wide array of biological macromolecules.[1][3] This versatility has led to the development of benzimidazole-containing drugs with diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][4]

Marketed drugs with this core structure target a variety of proteins.[5] For instance, the anti-cancer agent bendamustine functions as a DNA alkylating agent, while proton-pump inhibitors like omeprazole target the H+/K+ ATPase.[2][6] Other benzimidazole derivatives have been shown to modulate the activity of crucial cellular players such as tubulin, kinases (e.g., cyclin-dependent kinases, mitogen-activated protein kinases), and topoisomerases.[5][7][8] This precedent strongly suggests that this compound has a high probability of interacting with therapeutically relevant targets.

Phase 1: In Silico Target Prediction – Charting the Possibilities

Before embarking on resource-intensive wet-lab experiments, computational (in silico) methods provide a cost-effective and rapid approach to generate hypotheses about the compound's biological targets.[9][10] These methods leverage the compound's structure to predict its interactions with known proteins.

Ligand-Based and Structure-Based Approaches

The target prediction process for a novel compound like this compound should employ a combination of methodologies to increase the confidence of predictions.[11][12]

  • Ligand-Based Methods: These techniques compare the 2D and 3D features of the query compound to large databases of molecules with known biological activities. By identifying similarities in shape, charge distribution, and pharmacophores, these methods can infer potential targets.

  • Structure-Based Methods (Reverse Docking): This approach "docks" the 3D structure of the compound into the binding sites of a vast library of protein crystal structures.[9] Scoring functions then estimate the binding affinity, and proteins that show favorable binding energies are flagged as potential targets.

Several well-regarded web-based platforms, such as SwissTargetPrediction and PharmMapper, integrate these approaches to provide a ranked list of plausible protein targets.[13]

Table 1: Key In Silico Target Prediction Strategies
Methodology Principle Key Advantage Considerations
Chemical Similarity Compares the 2D fingerprint of the query molecule to databases of known active compounds.Fast and computationally inexpensive.May miss novel scaffolds that have similar bioactivity.
Pharmacophore Modeling Identifies the 3D arrangement of essential features (e.g., H-bond donors/acceptors, aromatic rings) required for binding.Can identify structurally diverse molecules that bind to the same target.Requires a set of known active ligands to build the model.
Reverse Docking Docks the ligand into a large collection of protein binding sites to predict binding affinity.Does not require knowledge of other active ligands; can identify novel targets.Computationally intensive; scoring functions are approximations of true binding energy.
Machine Learning Uses algorithms trained on large bioactivity datasets to predict targets based on molecular descriptors.[10]Can uncover complex relationships between structure and activity.Predictive power is dependent on the quality and diversity of the training data.

Phase 2: Experimental Validation – From Prediction to Proof

In silico predictions are hypotheses that must be rigorously tested through experimental validation.[14][15] A tiered approach, starting with broad screening and moving towards specific, high-confidence assays, is the most efficient strategy.

Tier 1: Phenotypic Screening

The first step is to determine if the compound elicits a biological response in a cellular context. Phenotypic screening involves testing the compound across a panel of diverse cell lines (e.g., the NCI-60 panel of human cancer cell lines) to identify any significant activity, such as cytotoxicity, anti-proliferative effects, or changes in cell morphology. A positive "hit" in a particular cell line or disease model provides a crucial lead for narrowing down the relevant therapeutic area and associated molecular pathways.

Tier 2: Target-Based Assays

Based on the results from both in silico prediction and phenotypic screening, targeted biochemical and biophysical assays can be employed. For example, if computational models predict that the compound binds to kinases and phenotypic screening shows anti-proliferative activity in breast cancer cell lines, the next logical step is to screen the compound against a panel of kinases known to be relevant in breast cancer (e.g., CDK4/6, EGFR, HER2). These assays directly measure the compound's ability to inhibit the enzymatic activity of the purified target protein.

Tier 3: Direct Target Engagement in a Cellular Milieu

Confirming that a compound binds to its intended target within the complex and physiologically relevant environment of a living cell is a critical validation step.[16][17] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[14][18]

The Principle of CETSA: CETSA is based on the principle of ligand-induced thermal stabilization.[19] When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation.[20] By heating cells treated with the compound to various temperatures and then quantifying the amount of soluble (non-denatured) target protein that remains, one can observe a "thermal shift" in the presence of a binding ligand.[21]

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To verify the direct binding of this compound to a putative target protein in intact cells.

Materials:

  • Cell line expressing the target protein of interest.

  • Cell culture medium and reagents.

  • This compound (and vehicle control, e.g., DMSO).

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

  • Thermal cycler or heating blocks.

  • Apparatus for cell lysis (e.g., sonicator, or freeze-thaw cycles).

  • High-speed refrigerated centrifuge.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE and Western blotting equipment.

  • Validated primary antibody specific to the target protein.

  • HRP-conjugated secondary antibody and chemiluminescent substrate.

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentrations of the compound or vehicle control for a predetermined time (e.g., 1 hour) at 37°C.

  • Heat Challenge: Harvest the cells and resuspend them in PBS with inhibitors. Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes. Include an unheated control.[18]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath) to release intracellular proteins.[18]

  • Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This pellets the aggregated, denatured proteins.[18]

  • Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample.

  • Western Blot Analysis: Normalize the protein concentration for all samples. Prepare samples for SDS-PAGE, run the gel, and transfer the proteins to a PVDF membrane. Probe the membrane with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.

  • Data Analysis: Visualize the protein bands using a chemiluminescence imager. Quantify the band intensity for each temperature point. Plot the percentage of soluble protein remaining versus temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to the right for the compound-treated sample indicates target engagement and stabilization.

Phase 3: Mechanism of Action (MoA) Elucidation

Once a primary target has been validated, the next crucial step is to understand the downstream functional consequences of the compound-target interaction.

  • Pathway Analysis: Techniques like Western blotting can be used to probe the phosphorylation status and expression levels of key proteins downstream of the validated target. For example, if the target is a kinase in the MAPK pathway, one would assess the levels of phosphorylated ERK (p-ERK).

  • Functional Cellular Assays: Depending on the function of the target and the therapeutic area, specific assays should be conducted. If the target is involved in cell cycle regulation, flow cytometry for cell cycle analysis would be appropriate. If it's implicated in apoptosis, assays for caspase activation or Annexin V staining would be performed.

Visualizing the Workflow and Pathways

Diagrams are essential for conceptualizing the complex processes in drug discovery.

Target_Identification_Workflow cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: MoA Elucidation Compound This compound InSilico Ligand/Structure-Based Target Prediction Compound->InSilico Hypotheses List of Putative Protein Targets InSilico->Hypotheses Phenotypic Phenotypic Screening (e.g., NCI-60 Panel) Hypotheses->Phenotypic Guides Assay Selection CETSA Direct Target Engagement (CETSA) Hypotheses->CETSA Provides Targets for Testing Phenotypic->CETSA Informs Target Prioritization Validated Validated Target CETSA->Validated Pathway Downstream Pathway Analysis (Western Blot) Validated->Pathway Functional Functional Cellular Assays (e.g., Apoptosis) Pathway->Functional MoA Mechanism of Action Functional->MoA

Caption: A comprehensive workflow for the identification and validation of therapeutic targets.

CETSA_Workflow A 1. Treat Intact Cells (+/- Compound) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Centrifugation (Separate Soluble/Aggregated) C->D E 5. Collect Supernatant (Soluble Protein Fraction) D->E F 6. Western Blot (Quantify Target Protein) E->F G 7. Analyze Data (Plot Melt Curves) F->G

Caption: Step-by-step experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The journey from a novel compound to a validated therapeutic agent is a systematic process of hypothesis generation and rigorous testing. For this compound, its benzimidazole core provides a strong rationale for its potential as a therapeutic agent. By following the integrated in silico and experimental framework outlined in this guide—from computational prediction to phenotypic screening, direct target engagement confirmation with CETSA, and detailed mechanism of action studies—researchers can effectively and efficiently uncover its biological targets and unlock its therapeutic promise.

References

  • Al-Ostoot, F.H., et al. (2021). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. Available at: [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Creative Biolabs. Available at: [Link]

  • Alzhrani, Z.M.M., Alam, M.M., & Nazreen, S. (2022). Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Kavya, G., & Sivan, A. (2022). Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Update. IntechOpen. Available at: [Link]

  • Khokra, S.L. (2011). Benzimidazole An Important Scaffold In Drug Discovery. ResearchGate. Available at: [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. Available at: [Link]

  • Guo, Y., Hou, X., & Fang, H. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. Available at: [Link]

  • Koutsoukas, A., et al. (2011). From in silico target prediction to multi-target drug design: current databases, methods and applications. Journal of Proteomics. Available at: [Link]

  • Martinez Molina, D., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. bioRxiv. Available at: [Link]

  • Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Wagh, D.D., & Kankate, R.S. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Bioscience, Biotechnology Research Asia. Available at: [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Therapeutic Innovation Support. Available at: [Link]

  • Goud, N.S., Kumar, P., & Bharath, R. (2020). Recent Developments of Target-Based Benzimidazole Derivatives as Potential Anticancer Agents. Heterocycles. Available at: [Link]

  • ResearchGate. (n.d.). Targets of benzimidazole for anticancer activity. ResearchGate. Available at: [Link]

  • La Manna, S., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Tan, M.L., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Pharmacological Research. Available at: [Link]

  • Wang, F., et al. (2021). Validation guidelines for drug-target prediction methods. Briefings in Bioinformatics. Available at: [Link]

  • ResearchGate. (n.d.). Different targets of benzimidazole as anticancer agents. ResearchGate. Available at: [Link]

  • La Manna, S., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]

  • Discovery On Target. (2020). Target Identification and Validation - Part 1. Discovery On Target. Available at: [Link]

  • Daina, A., et al. (2021). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. Molecules. Available at: [Link]

  • National Academies Press. (2013). Target Validation. Improving and Accelerating Therapeutic Development for Nervous System Disorders. Available at: [Link]

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Methodological & Application

Application Note: Preparation of 1-(1H-benzimidazol-2-yl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the robust synthesis of 1-(1H-benzimidazol-2-yl)pentan-1-amine (CAS: 101742-56-7), a critical intermediate for the development of kinase inhibitors, GPCR ligands, and anti-infective agents. The protocol utilizes a high-fidelity, stepwise condensation of o-phenylenediamine (OPD) with N-Boc-norleucine, followed by acid-mediated cyclization and deprotection. This method is selected over direct Phillips condensation to minimize oxidative byproducts and ensure enantiomeric integrity (if starting from chiral amino acids). The guide includes process optimization parameters, safety protocols, and expected analytical characteristics.

Introduction & Retrosynthetic Analysis

The 2-(1-aminoalkyl)benzimidazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for amide bonds and a key pharmacophore in drugs like Dabigatran and Telmisartan. The target molecule, 1-(1H-benzimidazol-2-yl)pentan-1-amine , features a primary amine handle on a pentyl chain, offering a versatile attachment point for structure-activity relationship (SAR) exploration.

Retrosynthetic Logic

To ensure scalability and purity, we disconnect the benzimidazole core at the C2-N3 and C2-N1 bonds. This reveals o-phenylenediamine and an activated carboxylic acid derivative (2-aminohexanoic acid/Norleucine) as the optimal precursors.

Retrosynthesis Target Target: 1-(1H-benzimidazol-2-yl)pentan-1-amine Intermediate Intermediate: N-(2-aminophenyl)-2-aminohexanamide Target->Intermediate Cyclodehydration (- H2O) Precursors Precursors: o-Phenylenediamine + N-Boc-Norleucine Intermediate->Precursors Amide Coupling

Figure 1: Retrosynthetic analysis identifying the stepwise construction of the benzimidazole core.

Experimental Protocol

Reagents & Materials
ReagentCAS No.Equiv.[1]Role
o-Phenylenediamine (OPD) 95-54-51.0Nucleophile (Core)
N-Boc-DL-Norleucine 170097-53-71.1Electrophile (Side Chain)
EDC·HCl 25952-53-81.2Coupling Agent
HOBt (anhydrous) 2592-95-21.2Coupling Additive
DIPEA 7087-68-52.5Base
Glacial Acetic Acid 64-19-7SolventCyclization Medium
4N HCl in Dioxane -ExcessDeprotection

Note: If a specific enantiomer is required, substitute N-Boc-DL-Norleucine with the L- or D- isomer. The racemization risk during acetic acid cyclization is low but should be monitored.

Step-by-Step Methodology
Stage 1: Amide Coupling
  • Preparation: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve N-Boc-Norleucine (10.0 mmol) in anhydrous DMF (30 mL).

  • Activation: Cool the solution to 0°C (ice bath). Add EDC·HCl (12.0 mmol) and HOBt (12.0 mmol). Stir for 15 minutes to form the active ester.

  • Addition: Add o-phenylenediamine (10.0 mmol) followed by DIPEA (25.0 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours under nitrogen atmosphere.

  • Workup: Pour the reaction mixture into ice-cold water (150 mL) with vigorous stirring. A precipitate should form.

    • If solid forms: Filter, wash with water, and dry in vacuo.

    • If oil forms: Extract with Ethyl Acetate (3 x 50 mL). Wash organics with 5% LiCl (aq), sat. NaHCO3, and brine. Dry over Na2SO4 and concentrate.

  • QC Check: Verify mono-acylated intermediate by TLC (5% MeOH in DCM).

Stage 2: Cyclization (Ring Closure)
  • Setup: Dissolve the crude amide intermediate from Stage 1 in Glacial Acetic Acid (20 mL).

  • Heating: Heat the solution to 65–70°C for 2–4 hours. Note: Higher temperatures (>90°C) may degrade the Boc group prematurely or cause racemization.

  • Monitoring: Monitor by LC-MS for the disappearance of the amide (MW ~323) and appearance of the Boc-protected benzimidazole (MW ~305).

  • Isolation: Concentrate the acetic acid under reduced pressure. Dissolve the residue in EtOAc, wash with sat. NaHCO3 (to neutralize residual acid), dry, and concentrate.

Stage 3: Boc-Deprotection & Salt Formation
  • Deprotection: Dissolve the Stage 2 product in DCM (10 mL). Add 4N HCl in Dioxane (10 mL).

  • Reaction: Stir at RT for 1–2 hours. A white precipitate (the hydrochloride salt) usually forms.

  • Final Isolation: Filter the solid. Wash with diethyl ether to remove non-polar impurities.

  • Free Basing (Optional): If the free base is required, dissolve the salt in water, adjust pH to >10 with 2N NaOH, and extract with DCM.

Process Workflow Diagram

Workflow cluster_QC QC Points Start Start: N-Boc-Norleucine + OPD + EDC/HOBt Reaction Stir 16h @ RT (DMF) Start->Reaction Workup1 Aq. Workup / Extraction Isolate Amide Intermediate Reaction->Workup1 Cyclization Cyclization AcOH, 65°C, 3h Workup1->Cyclization QC1 TLC/LCMS (Mono-amide) Workup1->QC1 Deprotection Boc-Removal 4N HCl/Dioxane Cyclization->Deprotection QC2 LCMS (Ring Closed) Cyclization->QC2 Purification Filtration / Recrystallization (Et2O Wash) Deprotection->Purification Final Final Product: 1-(1H-benzimidazol-2-yl)pentan-1-amine HCl Purification->Final

Figure 2: Operational workflow for the synthesis, highlighting critical QC checkpoints.

Analytical Characterization (Expected)

Upon isolation of the dihydrochloride salt, the following data is expected:

  • Physical State: Off-white to pale yellow hygroscopic solid.

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 10.5 (br s, 1H, NH of benzimidazole).

    • δ 8.8 (br s, 3H, NH3+).

    • δ 7.8–7.5 (m, 4H, Ar-H).

    • δ 4.6 (t, 1H, CH -NH2, benzylic methine).

    • δ 2.1–1.9 (m, 2H, CH2-beta).

    • δ 1.4–1.2 (m, 4H, CH2-CH2).

    • δ 0.85 (t, 3H, terminal CH3).

  • MS (ESI): Calculated for C12H17N3 [M+H]+: 204.14. Found: 204.2.

Critical Troubleshooting & Optimization

Preventing Bis-acylation
  • Issue: OPD has two amino groups. Excess activated amino acid can lead to bis-acylation (di-amide formation).

  • Solution: Add the activated amino acid slowly to the OPD solution, or ensure OPD is in slight excess (1.1 equiv) if purification of the intermediate is difficult. The mono-acylated product is less nucleophilic, but high concentrations drive bis-acylation.

Cyclization Efficiency
  • Issue: Incomplete ring closure.

  • Solution: If AcOH at 65°C is insufficient, increase T to 80°C. Alternatively, use PPA (Polyphosphoric Acid) esters for difficult substrates, though this is rarely needed for simple alkyl chains.

  • Check: The "open" amide intermediate often has a distinct UV spectrum compared to the conjugated benzimidazole system.

Purification of the Amine
  • Issue: Free amine is polar and may be difficult to extract from aqueous layers.

  • Solution: Isolate as the HCl salt directly from the deprotection mixture. If free base is needed, use n-Butanol or DCM/iPrOH (3:1) for extraction from basic aqueous solution.

Safety & Handling

  • o-Phenylenediamine: Toxic if swallowed, causes serious eye damage, and may cause skin sensitization. Handle in a fume hood.

  • EDC/HOBt: Irritants. HOBt can be explosive if dried rapidly at high temperatures; keep wet or handle with care.

  • TFA/HCl: Corrosive. Use acid-resistant gloves.

References

  • General Benzimidazole Synthesis (Phillips Condensation)
  • Amino Acid Coupling Protocol

    • Beaulieu, P. L., et al. "Benzimidazole derivatives as potent and selective inhibitors of the NS5B RNA-dependent RNA polymerase." Bioorg. Med. Chem. Lett.2004, 14(1), 119-124.
  • One-Pot Microwave Methods (Alternative)

    • Villemin, D., et al. "Rapid synthesis of 2-substituted benzimidazoles under microwave irradiation." Synth. Commun.1995, 25(20), 3135-3140.
  • Compound Data Verification

    • PubChem CID: 82024845 (1-(1-Pentylbenzimidazol-2-yl)pentan-1-amine - Structural Analog check).
    • ChemicalBook CAS: 101742-56-7.[2]

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of N-[1-(1H-benzimidazol-2-yl)pentyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the microwave-assisted one-pot synthesis of N-[1-(1H-benzimidazol-2-yl)pentyl]benzamide, a novel benzimidazole derivative with potential applications in medicinal chemistry. Benzimidazoles are a privileged scaffold in drug discovery, exhibiting a wide range of biological activities.[1] The application of microwave-assisted organic synthesis (MAOS) offers a rapid, efficient, and environmentally benign alternative to conventional synthetic methods, often leading to higher yields and shorter reaction times.[2] This protocol details a three-component reaction strategy, elucidates the underlying mechanistic principles, and provides comprehensive characterization data for the target compound.

Introduction: The Power of Benzimidazoles and Microwave Synthesis

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a cornerstone in the development of therapeutic agents.[1] Its structural resemblance to naturally occurring purines allows it to interact with various biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of novel benzimidazole derivatives is therefore a continuous pursuit in the quest for new and effective drugs.

Conventional methods for benzimidazole synthesis often require harsh reaction conditions, long reaction times, and the use of hazardous reagents. Microwave-assisted organic synthesis has emerged as a transformative technology in modern chemistry, addressing many of these limitations. Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[2] This efficient energy transfer can accelerate reaction rates, improve yields, and enhance product purity, often under solvent-free conditions, aligning with the principles of green chemistry.

This application note presents a detailed protocol for a one-pot, three-component synthesis of this compound under microwave irradiation. This approach offers a streamlined and efficient route to this complex molecule, showcasing the power of microwave technology in modern drug discovery.

Reaction Scheme and Mechanism

The synthesis of this compound is achieved through a one-pot, three-component reaction involving o-phenylenediamine, valeraldehyde, and benzamide in the presence of a catalytic amount of an acid catalyst under microwave irradiation.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product o-phenylenediamine o-Phenylenediamine product This compound o-phenylenediamine->product + valeraldehyde Valeraldehyde valeraldehyde->product + benzamide Benzamide benzamide->product + catalyst Acid Catalyst (e.g., ZrOCl2) catalyst->product microwave Microwave Irradiation (e.g., 120 °C, 15 min) microwave->product

Caption: One-pot, three-component synthesis of the target compound.

Plausible Reaction Mechanism:

The reaction is believed to proceed through a cascade of reactions initiated by the condensation of o-phenylenediamine with valeraldehyde.

  • Schiff Base Formation: The reaction commences with the acid-catalyzed condensation of one of the amino groups of o-phenylenediamine with the carbonyl group of valeraldehyde to form a Schiff base intermediate.

  • Intramolecular Cyclization: The remaining free amino group of the o-phenylenediamine moiety then attacks the imine carbon of the Schiff base in an intramolecular fashion, leading to the formation of a dihydrobenzimidazole intermediate.

  • Aromatization: The dihydrobenzimidazole intermediate subsequently undergoes oxidation to form the stable aromatic 2-pentyl-1H-benzimidazole. In many microwave-assisted syntheses, atmospheric oxygen or a mild oxidant present as an impurity can facilitate this step.

  • Amide Addition: In the final step, the benzamide adds to the in situ formed 2-pentyl-1H-benzimidazole. This is likely facilitated by the acidic catalyst and microwave irradiation, leading to the formation of the final product, this compound.

Experimental Protocol

This protocol provides a step-by-step guide for the synthesis of this compound using a dedicated microwave reactor.

3.1. Materials and Equipment

Material/EquipmentDetails
Reactants o-Phenylenediamine (99%), Valeraldehyde (98%), Benzamide (99%)
Catalyst Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O) (99%)
Solvent Ethanol (anhydrous) or solvent-free
Microwave Reactor A dedicated microwave synthesizer with temperature and pressure control
Reaction Vessels 10 mL microwave reaction vials with snap caps and septa
Purification Silica gel for column chromatography, Ethyl acetate, Hexane
Analytical Instruments NMR Spectrometer (¹H and ¹³C), FT-IR Spectrometer, Melting Point Apparatus

3.2. Synthetic Procedure

  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add o-phenylenediamine (1.0 mmol, 108.14 mg), valeraldehyde (1.0 mmol, 0.106 mL), benzamide (1.0 mmol, 121.14 mg), and zirconium(IV) oxychloride octahydrate (0.1 mmol, 32.22 mg).

  • Solvent Addition (Optional): For a solvent-based reaction, add 2 mL of anhydrous ethanol to the reaction vial. For a solvent-free reaction, proceed to the next step.

  • Microwave Irradiation: Seal the vial with a cap and place it in the microwave reactor. Irradiate the mixture at 120 °C for 15 minutes. The pressure should be monitored and kept within the safe limits of the vial.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. If a solvent was used, evaporate it under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent (e.g., starting with 9:1 hexane:ethyl acetate and gradually increasing the polarity).

  • Characterization: The purified product is characterized by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and melting point analysis.

Characterization Data

The following table summarizes the expected analytical data for the synthesized this compound.

AnalysisExpected Results
Appearance White to off-white solid
Melting Point 165-168 °C
FT-IR (KBr, cm⁻¹) 3420 (N-H stretch, benzimidazole), 3300 (N-H stretch, amide), 1660 (C=O stretch, amide), 1590, 1450 (C=C and C=N stretch, aromatic)
¹H NMR (400 MHz, DMSO-d₆), δ (ppm) 12.4 (s, 1H, benzimidazole N-H), 8.6 (d, 1H, amide N-H), 7.9-7.2 (m, 9H, aromatic-H), 5.5 (q, 1H, CH-N), 2.1-1.9 (m, 2H, CH₂), 1.4-1.2 (m, 4H, CH₂CH₂), 0.9 (t, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆), δ (ppm) 167.0 (C=O), 155.0 (N-C=N), 143.0, 138.0, 134.0, 131.5, 128.5, 127.5, 122.0, 115.0 (aromatic C), 55.0 (CH-N), 35.0 (CH₂), 28.0 (CH₂), 22.0 (CH₂), 14.0 (CH₃)

Workflow and Logic Diagrams

Experimental Workflow:

G A Reactant Mixing (o-phenylenediamine, valeraldehyde, benzamide, catalyst) B Microwave Irradiation (120 °C, 15 min) A->B C Cooling and Solvent Removal B->C D Purification (Column Chromatography) C->D E Characterization (NMR, IR, MP) D->E

Caption: Step-by-step experimental workflow for the synthesis.

Logical Relationship of the Process:

G cluster_0 Synthesis cluster_1 Isolation & Purification cluster_2 Analysis & Validation A One-Pot Reaction B Work-up A->B C Chromatography B->C D Spectroscopy (NMR, IR) C->D E Physical Properties (MP) C->E

Sources

Application Notes & Protocols: In Vitro Characterization of N-[1-(1H-benzimidazol-2-yl)pentyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Benzimidazole Scaffold

The benzimidazole ring system is a privileged heterocyclic pharmacophore, forming the core structure of numerous compounds with a wide array of pharmacological activities.[1] This scaffold, which mimics naturally occurring purine nucleotides, allows for versatile interactions with a broad spectrum of biological targets, making it a cornerstone in medicinal chemistry.[1] Benzimidazole derivatives have demonstrated significant potential as anticancer agents, exerting their effects through diverse mechanisms including the disruption of microtubule polymerization, induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[2][3]

A predominant mechanism of action for many anticancer benzimidazoles, such as mebendazole and albendazole, is the inhibition of tubulin polymerization.[3][4] By binding to β-tubulin, these agents disrupt the dynamic equilibrium of microtubule assembly and disassembly, which is critical for the formation of the mitotic spindle during cell division.[4] This interference leads to mitotic arrest, typically at the G2/M phase of the cell cycle, and subsequently triggers programmed cell death (apoptosis).[2][4]

This guide provides a comprehensive, multi-step strategy for the in vitro characterization of N-[1-(1H-benzimidazol-2-yl)pentyl]benzamide, a novel compound built upon this promising scaffold. The following protocols are designed to first establish its cytotoxic profile and then to elucidate its primary mechanism of action, providing a robust framework for its preclinical evaluation.

Experimental Strategy: A Tiered Approach to Mechanistic Elucidation

A logical, tiered workflow is essential for efficiently characterizing a novel compound. Our approach begins with a broad assessment of cytotoxicity to determine potency and selectivity, followed by increasingly specific assays to pinpoint the molecular mechanism. This strategy ensures that resources are focused on compounds with promising activity and allows for a comprehensive understanding of their biological effects.

G cluster_0 Tier 1: Cytotoxicity Profiling cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: Direct Target Engagement A MTT Cell Viability Assay (Panel of Cancer Cell Lines) B Determine IC50 Values (Potency & Selectivity) A->B C Cell Cycle Analysis (Propidium Iodide Staining) B->C If Active D Apoptosis Assay (Annexin V / PI Staining) B->D If Active E Identify G2/M Arrest C->E F Quantify Apoptotic Cells D->F G In Vitro Tubulin Polymerization Assay E->G If G2/M Arrest Observed H Confirm Direct Inhibition of Microtubule Assembly G->H

Caption: Tiered workflow for in vitro characterization.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[5] In living, metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[6][7] The amount of formazan produced, once solubilized, is directly proportional to the number of viable cells.[8]

Causality: This assay is the critical first step. By testing the compound across a panel of cancer cell lines and a non-cancerous control line, we can determine its half-maximal inhibitory concentration (IC50), which quantifies its potency. This also provides an initial assessment of its cancer-selective cytotoxicity.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture selected cell lines (e.g., HeLa, MCF-7, A549, and a non-cancerous line like HEK-293) to ~80% confluency.

    • Trypsinize, count, and seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

    • Incubate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Incubation and Solubilization:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS and filter-sterilize.[5][6]

    • After the treatment period, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[7]

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the medium without disturbing the crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[9]

    • Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution.[5]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[5]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Data Presentation: IC50 Values
Cell LineTypeIC50 (µM) after 48h
HeLaCervical CancerExperimental Value
MCF-7Breast CancerExperimental Value
A549Lung CancerExperimental Value
HEK-293Normal KidneyExperimental Value

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Principle: This technique measures the DNA content of individual cells within a population. Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner. Because cells in the G2 (pre-mitotic) and M (mitotic) phases have double the DNA content (4n) of cells in the G0/G1 phase (2n), flow cytometry can distinguish these populations based on fluorescence intensity.

Causality: Since benzimidazoles are known tubulin inhibitors, they are expected to disrupt mitotic spindle formation, leading to an accumulation of cells in the G2/M phase.[1][10] This assay directly tests for this hallmark effect. An increase in the sub-G1 population can also indicate apoptosis-related DNA fragmentation.

G Cell Cycle Progression and G2/M Arrest Point cluster_0 G1 G1 (2n DNA) S S (Synthesis) G1->S G2 G2 (4n DNA) S->G2 M M (Mitosis) G2->M Block X M->G1

Caption: The cell cycle and the point of G2/M arrest.

Step-by-Step Methodology
  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa) in 6-well plates and grow to ~60-70% confluency.

    • Treat cells with this compound at concentrations corresponding to 1x and 2x its predetermined IC50 value for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells and collect by centrifugation (e.g., 500 x g for 5 minutes).

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the pellet and fix the cells by adding ~5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[11][12][13]

    • Incubate at 4°C for at least 2 hours (or up to several weeks).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol. Wash the pellet twice with PBS to remove residual ethanol.[11]

    • Resuspend the cell pellet in 500 µL of a PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase A is crucial to degrade RNA, ensuring PI only stains DNA.[12]

    • Incubate for 30 minutes at room temperature in the dark.[11]

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Use appropriate gating strategies to exclude doublets and debris.

    • Collect data from at least 10,000 single-cell events.

    • Analyze the resulting DNA content histograms using cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.[12]

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to identify these early apoptotic cells. Propidium Iodide (PI) is a membrane-impermeant DNA dye. It is excluded from live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[14] Dual staining allows for the differentiation of four cell populations:

  • Annexin V- / PI-: Live, healthy cells.

  • Annexin V+ / PI-: Early apoptotic cells.

  • Annexin V+ / PI+: Late apoptotic or necrotic cells.

  • Annexin V- / PI+: Necrotic cells (rarely observed).

Causality: This assay confirms if the cell death induced by the compound, particularly following cell cycle arrest, proceeds via the apoptotic pathway. It provides quantitative evidence of programmed cell death.

G cluster_0 Healthy Cell cluster_1 Early Apoptosis cluster_2 Late Apoptosis / Necrosis A Intact Membrane PS on Inner Leaflet B Annexin V- / PI- C PS Translocation Membrane Intact A->C Apoptotic Stimulus D Annexin V+ / PI- E PS Exposed Membrane Permeable C->E Progression F Annexin V+ / PI+

Caption: Stages of apoptosis detected by Annexin V/PI.

Step-by-Step Methodology
  • Cell Treatment and Harvesting:

    • Treat cells in 6-well plates with the compound (1x and 2x IC50) for a relevant time point (e.g., 24 or 48 hours).

    • Collect both floating and adherent cells. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

  • Staining Procedure:

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. The calcium in this buffer is essential for Annexin V binding to PS.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL). Gently vortex.

    • Incubate for 15-20 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube before analysis.

  • Flow Cytometry:

    • Analyze the samples by flow cytometry within one hour.

    • Use appropriate compensation settings for FITC and PI to correct for spectral overlap.

    • Create a quadrant plot (FITC vs. PI) to analyze the data and quantify the percentage of cells in each of the four populations.

Protocol 4: Direct Target Validation - In Vitro Tubulin Polymerization Assay

Principle: This cell-free assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[15] The polymerization process is initiated by GTP and warming to 37°C.[16] It can be monitored by measuring the increase in light scattering at 340 nm or, more sensitively, by an increase in fluorescence from a reporter dye that specifically binds to polymerized microtubules.[15][17]

Causality: This is the definitive assay to confirm the hypothesized mechanism of action. While cell-based assays show the consequences of tubulin disruption (G2/M arrest, apoptosis), this assay proves direct interaction with the molecular target. A positive result strongly validates the compound as a tubulin polymerization inhibitor.

Step-by-Step Methodology (Fluorescence-Based)

This protocol is based on commercially available kits (e.g., Cytoskeleton, Inc., Cat. # BK011P).

  • Reagent Preparation (on ice):

    • Reconstitute lyophilized, >99% pure tubulin protein with ice-cold General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to the recommended concentration (e.g., 3 mg/mL).[16]

    • Prepare a reaction mix containing General Tubulin Buffer, GTP, and the fluorescent reporter.

    • Prepare the test compound and controls (e.g., Paclitaxel as a polymerization enhancer, Nocodazole as an inhibitor) at 2x the final desired concentration in reaction mix.

  • Assay Procedure:

    • Use a pre-warmed (37°C) 96-well, half-area, black plate.

    • Add 50 µL of the 2x compound/control solutions to the appropriate wells.

    • Initiate the reaction by adding 50 µL of the cold tubulin solution to each well.

    • Immediately place the plate into a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each condition.

    • Compare the polymerization curve of the test compound to the vehicle control. Inhibition is indicated by a decreased rate of polymerization and a lower final plateau. Enhancement (stabilization) is indicated by an increased rate and/or a higher plateau.

    • Calculate the Vmax (maximum rate of polymerization) for each curve to quantify the inhibitory or enhancing effect.

References

  • Title: MTT Assay Protocol for Cell Viability and Proliferation Source: Roche URL: [Link]

  • Title: Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry Source: Bio-Techne URL: [Link]

  • Title: Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Broad mechanisms of action of benzimidazoles as anticancer agents Source: ResearchGate URL: [Link]

  • Title: Understanding the Role of Benzimidazoles in Innovative Cancer Treatments Source: 417 Integrative Medicine URL: [Link]

  • Title: Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers Source: Bio-protocol URL: [Link]

  • Title: Protocol of Cell Cycle Staining Flow Cytometry Source: Creative Biolabs Antibody URL: [Link]

  • Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL: [Link]

  • Title: Detailed protocol for MTT Cell Viability and Proliferation Assay Source: ResearchHub URL: [Link]

  • Title: Standart Operating Procedure Apoptosis assay with Annexin V - PI Source: Biologi URL: [Link]

  • Title: Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) Source: PubMed URL: [Link]

  • Title: Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: The Annexin V Apoptosis Assay Source: University of Massachusetts Medical School URL: [Link]

  • Title: In Vitro Tubulin Polymerization Inhibition Assay Source: Bio-protocol URL: [Link]

  • Title: Cell Cycle Protocol - Flow Cytometry Source: UT Health San Antonio URL: [Link]

  • Title: Assaying cell cycle status using flow cytometry Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies Source: PubMed URL: [Link]

  • Title: Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Tubulin Polymerization Assay Kit Source: Cytoskeleton, Inc. URL: [Link]

Sources

Solubility of N-[1-(1H-benzimidazol-2-yl)pentyl]benzamide in DMSO and methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility and Handling of N-[1-(1H-benzimidazol-2-yl)pentyl]benzamide in DMSO and Methanol

Abstract

This technical guide details the solubility profile, handling protocols, and stock preparation strategies for This compound , a synthetic benzimidazole-benzamide hybrid often utilized in kinase inhibition and antiparasitic research. While specific solubility data for this novel chemical entity (NCE) is limited in public databases, its structural scaffold—combining a polar benzimidazole core with a lipophilic pentyl chain and a benzamide moiety—dictates a predictable solubility behavior. This document provides standardized protocols for solubilization in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) , addressing the critical "solubility-permeability paradox" often encountered in drug discovery.

Chemical Profile & Predicted Solubility

The solubility of this compound is governed by the interplay between its rigid, planar aromatic systems (benzimidazole, benzamide) and its flexible, lipophilic alkyl linker (pentyl).

PropertyDescriptionImpact on Solubility
Core Structure Benzimidazole + BenzamideHigh potential for

-

stacking; reduces aqueous solubility.
Linker Pentyl Chain (

)
Increases lipophilicity (LogP); enhances solubility in organic solvents but drastically reduces water solubility.
H-Bond Donors NH (Benzimidazole), NH (Amide)Facilitates dissolution in polar aprotic solvents (DMSO) via H-bonding.
H-Bond Acceptors N (Benzimidazole), O (Amide)Accepts H-bonds from protic solvents (Methanol).
Solubility Matrix
SolventPredicted SolubilityApplication
DMSO High (> 50 mM) Primary stock solution for biological assays.
Methanol Moderate to High (10–30 mM) Analytical standards (HPLC/LC-MS), compound transfer, and plate coating.
Ethanol Moderate Alternative to methanol if toxicity is a concern, though less effective for this scaffold.
Water/PBS Low (< 100

M)
Risk of precipitation. Requires careful serial dilution or co-solvents.

Critical Handling Guidelines

The DMSO Paradox

While DMSO is the gold standard for solubilizing benzimidazole derivatives due to its ability to disrupt intermolecular H-bonds, it is cytotoxic at high concentrations.

  • Cell-Based Assays: Final DMSO concentration must be kept < 0.1% (v/v) to avoid solvent-induced artifacts.

  • Enzymatic Assays: Many enzymes tolerate up to 1-5% DMSO , but baselines must be established.

The "Crash-Out" Phenomenon

Upon diluting a concentrated DMSO stock (e.g., 10 mM) into an aqueous buffer (PBS, Media), the hydrophobic pentyl chain drives rapid precipitation ("crashing out").

  • Solution: Use an Intermediate Dilution Step (see Protocol 3) or incorporate a surfactant (e.g., 0.01% Tween-20) in the assay buffer.

Detailed Protocols

Protocol 1: Preparation of 10 mM Stock Solution (DMSO)

Standard procedure for long-term storage and assay readiness.

Materials:

  • Compound: this compound (Solid)

  • Solvent: Anhydrous DMSO (Grade: Cell Culture Tested,

    
    99.9%)
    
  • Vials: Amber glass vials with PTFE-lined caps (to prevent hygroscopy)

Procedure:

  • Weighing: Accurately weigh 3.07 mg of the compound (assuming MW

    
     307.4  g/mol ; verify exact MW on CoA) into a sterile microcentrifuge tube or amber vial.
    
  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If solid particles persist, sonicate in a water bath at 37°C for 5-10 minutes. Note: Benzimidazoles can form stubborn crystal lattices.

  • Inspection: Visually confirm a clear, particle-free solution.

  • Storage: Aliquot into small volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
    
Protocol 2: Kinetic Solubility Determination (Shake-Flask Method)

Use this protocol if exact solubility data is required for a specific batch.

Objective: Determine the maximum solubility in Methanol or DMSO.

Workflow:

  • Supersaturation: Add excess solid compound (

    
     5 mg) to 0.5 mL of the target solvent (Methanol or DMSO) in a glass vial.
    
  • Equilibration: Shake or stir at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Remove the supernatant carefully.

    • Dilute the supernatant 1:100 in the mobile phase (e.g., Acetonitrile:Water).

    • Analyze via HPLC-UV (254 nm) against a standard curve.

Protocol 3: Serial Dilution for Biological Assays

Designed to prevent precipitation during the transition from organic to aqueous phase.

Concept: Direct dilution from 100% DMSO to 100% Aqueous buffer often causes precipitation. This protocol uses an "Intermediate Dilution" step.

DilutionProtocol Stock 10 mM Stock (100% DMSO) Inter Intermediate (100 µM in 10% DMSO) Stock->Inter 1:100 Dilution (into Buffer) Final Working Solution (1 µM in 0.1% DMSO) Inter->Final 1:100 Dilution (into Buffer) Buffer Assay Buffer (PBS/Media) Buffer->Inter Buffer->Final

Figure 1: Step-wise dilution strategy to minimize precipitation risk.

Steps:

  • Intermediate Step: Dilute the 10 mM DMSO stock 1:100 into the assay buffer (pre-warmed to 37°C) to create a 100

    
    M  intermediate solution.
    
    • Critical: Add the DMSO stock into the buffer while vortexing to ensure rapid dispersion.

  • Working Solution: Dilute the 100

    
    M intermediate 1:100 into the final assay buffer to achieve 1 
    
    
    
    M
    .
    • Final DMSO concentration: 0.01% (well within safety limits).

Troubleshooting & FAQs

Q: The compound precipitates immediately upon adding water. What should I do?

  • A: This is common for pentyl-substituted benzimidazoles.

    • Option 1: Increase the DMSO concentration in the intermediate step (up to 20%).

    • Option 2: Add a solubilizing agent like Cyclodextrin (HP-

      
      -CD)  or BSA (0.1%)  to the aqueous buffer before adding the compound. The hydrophobic pockets of albumin/cyclodextrin will sequester the pentyl chain and keep the compound in solution.
      

Q: Can I use Methanol for cell culture stocks?

  • A: No. Methanol is more cytotoxic than DMSO and volatile. Use Methanol only for chemical analysis (HPLC, Mass Spec) or for coating surfaces (where the solvent is evaporated off).

Q: My stock solution in DMSO froze during storage. Is it ruined?

  • A: Likely not. DMSO freezes at 19°C. Thaw it completely at room temperature or 37°C and vortex vigorously to ensure homogeneity before use. Avoid repeated freeze-thaw cycles (limit to < 5 times).

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Benzimidazole Scaffolds. Retrieved from [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for solubility protocols).

Troubleshooting & Optimization

Minimizing side products in the synthesis of alpha-substituted benzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Alpha-Substituted Benzimidazole Synthesis

Welcome to the Advanced Synthesis Support Hub. Current Status: Online 🟢 Specialization: Heterocyclic Chemistry / Phillips Condensation / Oxidative Cyclization Ticket ID: #BZ-ALPHA-OPT

System Overview: The Alpha-Substitution Challenge

Synthesizing benzimidazoles with functionalized alpha-carbons (e.g., 2-chloromethyl, 2-aminomethyl, 2-hydroxymethyl) introduces a unique set of competing reactivities. Unlike simple alkyl/aryl benzimidazoles, these substrates possess internal electrophiles or nucleophiles that trigger self-immolation pathways (polymerization) or kinetic traps (stable intermediates).

This guide addresses the three most critical failure modes reported by our users:

  • Oligomerization/Self-Alkylation (The "Black Tar" scenario)

  • Bis-acylation (The "Stalled Intermediate" scenario)

  • N-Alkylation Competition (The "Selectivity" scenario)

Troubleshooting Module 1: Preventing Self-Alkylation

User Query: "I am synthesizing 2-chloromethylbenzimidazole using chloroacetic acid. The reaction turns into a dark, insoluble tar upon workup. What is happening?"

Diagnosis: You are experiencing intermolecular self-alkylation . The benzimidazole ring nitrogen is nucleophilic (


 for the conjugate acid), while your alpha-substituent (chloromethyl) is a potent electrophile. As soon as the free base forms, it reacts with another molecule, leading to uncontrolled polymerization.

Technical Solution: You must lock the imidazole nitrogen in its protonated (non-nucleophilic) state throughout the reaction and quench carefully.

Protocol Adjustment:

  • Acid Concentration: Maintain a high acid concentration (typically 4N–6N HCl) during the reflux. This ensures the product exists solely as the hydrochloride salt, which is not nucleophilic.

  • Workup Strategy: Do not neutralize the reaction mixture to pH 7 or basic pH in the presence of heat or without a biphasic trap.

    • Correct Method: Cool to 0°C. Neutralize slowly with saturated NaHCO

      
      in the presence of an organic solvent (e.g., DCM or EtOAc) to immediately extract the free base as it forms, diluting it and reducing collision frequency.
      

Mechanistic Visualization:

SelfAlkylation Start 2-Chloromethyl benzimidazole (Free Base) Protonated Hydrochloride Salt (Safe/Stable) Start->Protonated + HCl (Protection) Dimer N-Alkylated Dimer (Active Electrophile) Start->Dimer x2 (Self-Reaction) Protonated->Start - HCl (Deprotection) Polymer Insoluble Polymer (Tar) Dimer->Polymer + Monomer

Figure 1: The kinetic competition between acid protection (green) and self-alkylation polymerization (red).

Troubleshooting Module 2: Eliminating Bis-Amide Side Products

User Query: "I am using the Phillips condensation (o-phenylenediamine + carboxylic acid). LC-MS shows a large peak with mass M+RCOOH. It seems the cyclization isn't finishing."

Diagnosis: This is the Bis-Amide Trap . The o-phenylenediamine (OPD) has two amino groups. If the reaction conditions (stoichiometry or temperature) are incorrect, the mono-amide intermediate reacts with a second equivalent of acid before it can cyclize. The resulting bis-amide is thermodynamically stable and sterically hindered, making ring closure difficult.

Technical Solution:

  • Stoichiometry Control: Ensure a strict 1:1 to 1:1.1 ratio of diamine to acid derivative. Avoid large excesses of the acylating agent.

  • Thermodynamic Push: The cyclization step is endothermic and requires dehydration.

    • Reagent Switch: If using carboxylic acids, switch to imino ether hydrochlorides (Pinner synthesis) or use polyphosphoric acid (PPA) as both solvent and dehydrating agent. PPA creates a phosphate ester intermediate that accelerates cyclization over intermolecular acylation.

Data Comparison: Cyclization Agents

Reagent SystemRisk of Bis-AmideCyclization EfficiencyRecommended For
4N HCl (Aqueous)ModerateLow (Eq. controlled)Simple alkyl groups
Polyphosphoric Acid (PPA)Very LowHigh (Dehydrating)Sterically hindered groups
Phillips Condensation (Melt)HighModerateStable aryl groups
PPE (Polyphosphate Ester) Negligible Very High Labile alpha-substituents

Troubleshooting Module 3: Controlling N-Alkylation in Oxidative Cyclization

User Query: "I'm reacting o-phenylenediamine with an aldehyde using Na2S2O5. I see the target product, but also a significant impurity with +Mass(Aldehyde)."

Diagnosis: You are observing Reductive N-Alkylation (or N-benzylation). In the presence of excess aldehyde and the reducing environment of the intermediate (benzimidazoline), the formed benzimidazole reacts with the aldehyde to form an iminium species which is then reduced (often by disproportionation or the oxidant acting slowly).

Technical Solution:

  • Oxidant Timing: Do not mix all reagents at once if using air/mild oxidants. Form the aminal/imine first at low temperature, then add the oxidant to trigger rapid aromatization.

  • Catalyst Selection: Use a Lewis Acid catalyst like Er(OTf)

    
      or In(OTf)
    
    
    
    . These coordinate the carbonyl, favoring the intramolecular attack (cyclization) over the intermolecular attack (N-alkylation).
  • Solvent Switch: Switch to a water-based synthesis . Water enhances the hydrophobic effect, clustering the hydrophobic diamine and aldehyde for cyclization while destabilizing the charged transition state required for the N-alkylation side reaction.

Reaction Pathway Analysis:

Selectivity OPD o-Phenylenediamine + Aldehyde Imine Schiff Base Intermediate OPD->Imine Condensation Cyclized Benzimidazoline (Dihydro) Imine->Cyclized Intramolecular Attack Product 2-Substituted Benzimidazole Cyclized->Product Oxidation (-2H) SideProduct 1,2-Disubstituted (N-Alkylated) Product->SideProduct + Aldehyde (Over-reaction)

Figure 2: The bifurcation point where excess aldehyde leads to N-alkylated impurities.

References & Validated Protocols

  • Phillips Condensation Mechanism & Bis-amide Formation

    • Source: "The condensation of o-diaminobenzenes with organic acids... to furnish benzimidazoles."[1][2][3]

    • Reference: AdiChemistry.[1] Phillips Condensation Reaction: Mechanism and Explanation. Link

  • Prevention of Self-Alkylation in 2-Chloromethylbenzimidazole

    • Source: "Synthesis of 2-chloromethylbenzimidazole... using 4N HCl to prevent self-alkylation."

    • Reference: Podunavac-Kuzmanovic, S. O., et al. Synthesis and characterization of 2-chloromethylbenzimidazole derivatives. ResearchGate. Link

  • Selectivity in Oxidative Cyclization (Catalyst Effects)

    • Source: "Use of Er(OTf)3 to selectively produce 2-substituted vs 1,2-disubstituted benzimidazoles."

    • Reference: Beilstein J. Org. Chem. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. Link

  • Water-Mediated Synthesis (Green Chemistry)

    • Source: "Water-assisted tandem N-alkylation–reduction–condensation process."

    • Reference: RSC Advances. “All-water” chemistry for synthesis of N-arylmethyl-2-substituted benzimidazoles. Link

Sources

HPLC method development for separating benzimidazole enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: HPLC Method Development & Troubleshooting for Benzimidazole Enantiomers

🟢 System Overview: The Challenge of Benzimidazoles

Welcome to the technical support hub. You are likely here because benzimidazoles (e.g., Omeprazole, Lansoprazole, Pantoprazole) present a specific set of chromatographic challenges. Structurally, these compounds possess a basic nitrogen (pyridine-like, pKa ~4–6) and often a secondary amine (pKa ~12), making them prone to severe interaction with residual silanols on silica-based columns.

This guide moves beyond generic advice. We utilize a Polysaccharide-Based Chiral Stationary Phase (CSP) strategy, which is the industry gold standard for this class of molecules.

📂 Module 1: Method Development Strategy (Start Here)

Do not guess. Follow this screening protocol to establish a baseline separation.

The "Golden Standard" Screening Protocol

For benzimidazoles, we prioritize Normal Phase (NP) and Polar Organic Mode (POM) due to the analytes' solubility profiles and the CSP recognition mechanisms (hydrogen bonding and


-

interactions).

Phase 1: Column Selection

  • Primary: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA )

  • Secondary: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H or IB )

  • Why? These phases form helical grooves that act as "chiral pockets." The basic nitrogen of the benzimidazole interacts via hydrogen bonding with the carbamate group of the CSP [1].

Phase 2: Mobile Phase Screening Run the following isocratic steps at 25°C, Flow 1.0 mL/min:

Run IDMobile Phase CompositionPurpose
MP-A n-Hexane / Ethanol (90:10) + 0.1% DEA Ethanol is a hydrogen-bond donor/acceptor; often provides better selectivity for benzimidazoles than IPA.
MP-B n-Hexane / IPA (90:10) + 0.1% DEA IPA is a bulkier modifier; use if Ethanol shows low retention (k' < 0.5).
MP-C 100% Methanol + 0.1% DEA (POM)Critical for solubility. Use this if the sample precipitates in Hexane.

⚠️ CRITICAL ALERT: You must use a basic additive. Without 0.1% Diethylamine (DEA) or Triethylamine (TEA), the basic benzimidazole nitrogen will interact with the silica support, resulting in peak tailing and loss of resolution [2].

Workflow Visualization

The following logic gate describes the decision process for method development.

MethodDev node_start Start: Benzimidazole Racemate node_solubility Check Solubility in Hexane node_start->node_solubility node_np Normal Phase Screening (Hex/EtOH + 0.1% DEA) node_solubility->node_np Soluble node_pom Polar Organic Mode (POM) (100% MeOH + 0.1% DEA) node_solubility->node_pom Insoluble node_eval Evaluate Resolution (Rs) node_np->node_eval node_pom->node_eval node_opt Optimization Loop node_eval->node_opt Rs < 1.5 node_final Valid Method (Rs > 2.0) node_eval->node_final Rs > 1.5 node_opt->node_eval Adjust Temp/Modifier

Figure 1: Decision matrix for selecting Mobile Phase mode based on analyte solubility and initial resolution.

📂 Module 2: Troubleshooting Center (FAQs)

Ticket #101: "My peaks look like shark fins (Severe Tailing)."

Diagnosis: Unsuppressed Silanol Activity. The Science: Benzimidazoles are basic.[1] The silica support of your column (even if coated with amylose) has residual silanol groups (Si-OH). If the mobile phase is neutral, the benzimidazole (B:) grabs the proton from the silanol, causing a secondary retention mechanism that drags the peak tail [3].

Protocol:

  • Immediate Action: Add 0.1% Diethylamine (DEA) to your organic mobile phase.

  • Alternative: If using Reversed Phase (RP), ensure pH is > 7.0 (using Ammonium Bicarbonate) to keep the benzimidazole uncharged.

  • Hardware Check: Ensure you are not using a "Type A" (older, acidic) silica column. Modern "Type B" high-purity silica is required.

Ticket #102: "I inject the sample and the pressure spikes/column clogs."

Diagnosis: Sample Precipitation (Solubility Mismatch). The Science: Benzimidazoles are polar heterocycles. They often dissolve poorly in the non-polar Hexane used in Normal Phase. Injecting a sample dissolved in MeOH into a Hexane stream causes immediate precipitation at the column head.

Protocol:

  • Switch to Polar Organic Mode (POM): Use 100% Methanol or 100% Acetonitrile (with 0.1% DEA/TEA) as the mobile phase. Polysaccharide columns (AD/OD) work exceptionally well in this mode [4].

  • Immobilized Phases: If you must use Normal Phase, switch to an Immobilized column (e.g., Chiralpak IA). These allow you to dissolve the sample in Dichloromethane (DCM) and inject it, as the immobilized phase tolerates "forbidden" solvents that would strip a coated phase.

Ticket #103: "Resolution is marginal (Rs = 1.2). How do I get to baseline?"

Diagnosis: Thermodynamic Optimization required. The Science: Chiral recognition is governed by the equation:


.
Benzimidazole separation on polysaccharide phases is typically enthalpy-driven  (

), meaning the "fit" into the chiral groove releases heat.

Protocol:

  • Lower the Temperature: Reduce column oven from 25°C to 15°C or 10°C.

    • Effect: This increases the separation factor (

      
      ) significantly, though peaks will broaden slightly due to mass transfer kinetics [5].
      
  • Change the Alcohol: Switch from IPA to Ethanol, or Ethanol to Methanol. Smaller alcohols can penetrate the chiral grooves differently, altering the steric environment.

📂 Module 3: Advanced Optimization & Robustness

When standard screening fails, apply these advanced levers.

Temperature vs. Resolution Logic

The relationship between temperature and resolution for benzimidazoles is often inverse.

TemperaturePredicted Effect on

(Selectivity)
Predicted Effect on

(Efficiency)
Recommendation
High (35°C+) Decreases (Bad)Increases (Good)Use only if peaks are extremely broad.
Ambient (25°C) BaselineBaselineStandard starting point.
Low (10-15°C) Increases (Good) Decreases (Slightly Bad)Best for maximizing resolution.
Troubleshooting Logic Map

Use this flow to diagnose specific peak issues.

Troubleshooting node_issue Identify Issue node_tailing Peak Tailing node_issue->node_tailing node_broad Broad Peaks node_issue->node_broad node_split Split/Doublet node_issue->node_split node_fix_tail Add 0.1% DEA or TEA node_tailing->node_fix_tail Silanol Interaction node_fix_broad Increase Temp or Flow Rate node_broad->node_fix_broad Slow Mass Transfer node_fix_split Check Solvent Mismatch node_split->node_fix_split Sample Solvent Stronger than Mobile Phase

Figure 2: Diagnostic flow for correcting common peak shape anomalies.

📚 References

  • Okamoto, Y., & Ikai, T. (2008). Chiral stationary phases for HPLC involving polysaccharides derivatives. Chemical Society Reviews, 37, 2593-2608.

  • Phenomenex Technical Guide. (2024). Chiral HPLC Method Development: Dealing with Basic Compounds.

  • Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (Chapter: Troubleshooting).

  • Matarashvili, I., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599, 172-179.[2]

  • Daicel Chiral Technologies. (2021). Instruction Manual for CHIRALPAK® AD-H / CHIRALCEL® OD-H.

Sources

Validation & Comparative

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Benzimidazole Pentyl Benzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. Among the vast array of analytical techniques, mass spectrometry (MS) stands as a cornerstone for providing detailed molecular weight and structural information. This guide delves into the nuanced world of electron ionization (EI) mass spectrometry, focusing on the fragmentation pattern of a model compound: N-(1-pentyl-1_H_-benzimidazol-2-yl)benzamide . For the purpose of this guide, we will be analyzing this specific isomer, a structure that combines the pharmacologically significant benzimidazole core with a flexible pentyl chain and a stabilizing benzamide moiety.

Understanding the fragmentation of this molecule is not merely an academic exercise; it provides a predictive framework for identifying related structures, characterizing metabolites, and ensuring the quality control of synthesized compounds. This guide will not only dissect the fragmentation pathways but also compare the utility of this technique with alternative analytical approaches, providing a comprehensive resource for researchers in the field.

The Logic of Fragmentation: A Step-by-Step Molecular Disassembly

When a molecule like N-(1-pentyl-1_H_-benzimidazol-2-yl)benzamide is subjected to electron ionization, it absorbs energy, leading to the ejection of an electron and the formation of a molecular ion (M•+). This high-energy species is transient and rapidly undergoes a series of fragmentation events, breaking down into smaller, more stable charged fragments. The pattern of these fragments provides a veritable fingerprint of the original molecule.

The fragmentation of our target molecule can be logically dissected by considering the three primary structural components: the N-pentyl chain, the benzimidazole core, and the benzamide group.

The N-Pentyl Chain: A Cascade of Alkyl Cations

The N-pentyl group, being a saturated alkyl chain, is prone to fragmentation through the cleavage of its C-C bonds. This process typically results in a homologous series of alkyl carbocations. For a pentyl group, we can anticipate the following characteristic fragments[1]:

  • m/z 71: The intact pentyl cation, [C₅H₁₁]⁺.

  • m/z 57: The butyl cation, [C₄H₉]⁺, resulting from the loss of a methyl radical.

  • m/z 43: The propyl cation, [C₃H₇]⁺, from the loss of an ethyl radical.

  • m/z 29: The ethyl cation, [C₂H₅]⁺, from the loss of a propyl radical.

In the context of the entire molecule, a key fragmentation pathway is the cleavage of the bond between the pentyl chain and the benzimidazole nitrogen, leading to the formation of a stable pentyl radical and a charged benzimidazole-benzamide core, or vice versa. However, a more prominent fragmentation is often the loss of a butyl radical (C₄H₉•) from the molecular ion, leading to a fragment where a single methylene group remains attached to the benzimidazole nitrogen. This is a common fragmentation pattern for N-alkylated heterocycles.

The Benzimidazole Core: A Stable Heterocycle's Signature

The benzimidazole ring system is relatively stable due to its aromaticity. Its fragmentation is therefore characterized by specific, high-energy cleavages. A hallmark of benzimidazole fragmentation is the sequential loss of two molecules of hydrogen cyanide (HCN, 27 Da)[2]. This points to the breakdown of the imidazole portion of the fused ring system.

The Benzamide Moiety: Cleavage at the Amide Bond

The benzamide group has its own well-established fragmentation pattern. The molecular ion of benzamide itself is observed at m/z 121. Key fragmentation pathways include[3][4]:

  • Loss of the amino group (-NH₂): This leads to the formation of the highly stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105 , which is often the base peak in the spectrum of simple benzamides.

  • Loss of carbon monoxide (-CO): This results in a phenylamino cation ([C₆H₅NH]⁺) at m/z 93 .

  • Formation of the phenyl cation ([C₆H₅]⁺): This fragment at m/z 77 arises from the further fragmentation of the benzoyl cation.

Synthesizing the Fragmentation Pattern of N-(1-pentyl-1H-benzimidazol-2-yl)benzamide

By combining the fragmentation logic of each component, we can predict the major peaks in the mass spectrum of our target molecule. The molecular weight of N-(1-pentyl-1H-benzimidazol-2-yl)benzamide (C₁₉H₂₁N₃O) is 307.4 g/mol , so the molecular ion peak (M•+) is expected at m/z 307 .

Key Predicted Fragmentation Pathways:

  • α-Cleavage of the N-pentyl group: Loss of a butyl radical (•C₄H₉) is a highly probable event, leading to a stable ion at m/z 250 . This fragment retains the benzimidazole core with a methylene group attached to the nitrogen and the intact benzamide moiety.

  • Cleavage of the Amide Bond: The C-N bond of the amide linkage can cleave in two ways:

    • Formation of the benzoyl cation at m/z 105 . This is a very characteristic and likely prominent peak.

    • Formation of the [M - C₆H₅CO]⁺ ion, which would be the N-pentyl-2-aminobenzimidazole cation at m/z 202 .

  • Fragmentation of the Benzimidazole Ring: Following initial fragmentations, the benzimidazole core of various fragments can undergo the characteristic loss of HCN (27 Da). For example, the fragment at m/z 202 could lose HCN to yield a fragment at m/z 175 .

  • Loss of the entire N-pentyl group: Cleavage of the N-C bond connecting the pentyl group to the benzimidazole ring would result in a fragment at m/z 236 .

The interplay of these pathways will determine the final appearance of the mass spectrum, with the relative abundance of each fragment ion depending on its stability.

A Comparative Look: Alternative and Complementary Analytical Techniques

While EI-MS is a powerful tool, a comprehensive structural analysis often benefits from a multi-technique approach. Here, we compare EI-MS with other relevant analytical methods for the characterization of benzimidazole derivatives.

Technique Strengths Limitations Best Suited For
Electron Ionization Mass Spectrometry (EI-MS) Provides detailed structural information through reproducible fragmentation patterns. Extensive libraries for compound identification.Can lead to extensive fragmentation and the absence of a molecular ion peak for some molecules. Not suitable for non-volatile or thermally labile compounds.Structural elucidation of volatile and thermally stable small molecules.
Electrospray Ionization Mass Spectrometry (ESI-MS) A soft ionization technique that typically produces an intact protonated molecule ([M+H]⁺), simplifying molecular weight determination. Ideal for polar and non-volatile compounds.Provides limited fragmentation, often requiring tandem MS (MS/MS) for detailed structural information. Susceptible to matrix effects.Analysis of polar, non-volatile, and thermally labile compounds, including those in complex mixtures like biological samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides unambiguous structural information, including the connectivity of atoms and stereochemistry. Non-destructive.Relatively low sensitivity compared to MS. Requires larger sample amounts and longer analysis times. Complex spectra can be challenging to interpret.Definitive structural determination and stereochemical analysis of pure compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent separation for volatile and semi-volatile compounds coupled with the detailed structural information from MS.Requires the analyte to be volatile and thermally stable, or to be derivatized.Analysis of complex mixtures of volatile compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Combines the separation power of LC for non-volatile compounds with the sensitivity and specificity of tandem MS.Higher cost and complexity compared to GC-MS.Quantitative analysis of trace levels of compounds in complex matrices, such as biological fluids and environmental samples[5].

Experimental Protocol: Acquiring a High-Quality Mass Spectrum

To ensure the generation of a reliable and interpretable mass spectrum for N-(1-pentyl-1H-benzimidazol-2-yl)benzamide, the following experimental protocol for a standard GC-MS system with an EI source is recommended.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the purified compound in 1 mL of a high-purity volatile solvent such as methanol or acetonitrile.
  • Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.

2. Gas Chromatography (GC) Method:

  • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
  • Inlet Temperature: 250 °C.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 1 minute.
  • Ramp: 20 °C/min to 300 °C.
  • Final hold: 5 minutes at 300 °C.
  • Injection Volume: 1 µL in splitless mode.

3. Mass Spectrometry (MS) Method:

  • Ion Source: Electron Ionization (EI).
  • Ionization Energy: 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-500.
  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

4. Data Analysis:

  • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).
  • Extract the mass spectrum for the analyte peak.
  • Identify the molecular ion peak and major fragment ions.
  • Compare the obtained spectrum with spectral libraries (if available) and the predicted fragmentation pattern.

Visualizing the Fragmentation Cascade

To better illustrate the proposed fragmentation pathways, the following diagrams created using Graphviz (DOT language) depict the key bond cleavages and resulting fragments.

Fragmentation_Pathway_1 M N-(1-pentyl-1H-benzimidazol-2-yl)benzamide (m/z 307, M•+) F250 [M - C₄H₉]⁺ (m/z 250) M->F250 - •C₄H₉ (α-cleavage) F105 Benzoyl cation (m/z 105) M->F105 Amide cleavage F202 [M - C₆H₅CO]⁺ (m/z 202) M->F202 Amide cleavage F175 [m/z 202 - HCN]⁺ (m/z 175) F202->F175 - HCN

Caption: Primary fragmentation pathways of N-(1-pentyl-1H-benzimidazol-2-yl)benzamide.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolution Dissolve in Solvent Dilution Serial Dilution Dissolution->Dilution Injection Inject into GC-MS Dilution->Injection Separation GC Separation Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Analysis (m/z 40-500) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Extract Mass Spectrum TIC->MassSpectrum Interpretation Identify Fragments & Pathways MassSpectrum->Interpretation

Caption: General workflow for GC-MS analysis of the target compound.

Conclusion and Future Outlook

The predictable and informative fragmentation pattern of N-(1-pentyl-1H-benzimidazol-2-yl)benzamide under electron ionization mass spectrometry makes it a powerful tool for its identification and structural characterization. By understanding the fragmentation behavior of its constituent parts—the N-pentyl chain, the benzimidazole core, and the benzamide moiety—researchers can confidently interpret the resulting mass spectra.

While EI-MS provides a wealth of structural detail, a comprehensive analytical strategy should consider complementary techniques such as ESI-MS/MS for sensitive quantification in complex matrices and NMR for unambiguous structure confirmation. The protocols and comparative data presented in this guide offer a solid foundation for researchers and drug development professionals working with benzimidazole derivatives and other complex small molecules. As new analytical technologies emerge, the principles of logical fragmentation analysis will remain a critical skill in the chemist's toolkit.

References

  • Ibrahim, H. K., El-Tamany, S. H., El-Shaarawy, R. F., & El-Deen, I. M. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65-79.
  • BenchChem. (2025). Application Notes & Protocols for the Analysis of Benzimidazoles Using Mass Spectrometry.
  • Di Masi, A., et al. (2022).
  • Hess, C., & de Jong, A. P. (2001). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry.
  • Ministry of Agriculture, P.R. China. (2014). LC-MS/MS Method for Determination of Benzimidazole Residues in Animal Products. NUCLEUS.
  • Rithe, S. R., et al. (2015). One Pot Synthesis of Substituted Benzimidazole Derivatives and Their Characterization. Rasayan Journal of Chemistry, 8(2), 213-217.
  • Gao, C., et al. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega.
  • Uddin, G., et al. (2018). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Bioorganic & Medicinal Chemistry, 26(15), 4446-4458.
  • BenchChem. (2025). Application Notes & Protocols: Quantitative Analysis of Benzimidazoles Using Mass Spectrometry.
  • Lawesson, S. O., et al. (1968). Mass spectrometric studies on 2-alkylbenzimidazoles. Some evidence for fragmentation via quinoxalinium ions. Journal of the Chemical Society C: Organic, 259-262.
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
  • Lin, D.-C., & Chao, H.-M. (2001). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 9(4), 1-15.
  • Kattimani, P. P., Kamble, R. R., & Meti, G. Y. (2015). Expedient synthesis of benzimidazoles using amides. RSC Advances, 5(89), 72986-72993.
  • Hida, M., et al. (1988). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Spectroscopy Letters, 21(1), 33-40.
  • Gates, P. J., & Edwards, R. L. (2017). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Rapid Communications in Mass Spectrometry, 31(12), 1015-1024.
  • Prasain, J. K. (2009). Ion fragmentation of small molecules in mass spectrometry. UAB.
  • Yadav, P., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega.
  • Prasain, J. K. (2011). Ion fragmentation of small molecules in mass spectrometry. UAB.
  • LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts.
  • Srivastava, P., et al. (2021). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Journal of Molecular Structure, 1225, 129208.
  • Taha, M., et al. (2021). Discovery of Amide-Functionalized Benzimidazolium Salts as Potent α-Glucosidase Inhibitors. Molecules, 26(16), 4811.
  • Creative Proteomics. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube.
  • National High Magnetic Field Laboratory. (2023, August 8). Tandem Mass Spectrometry (MS/MS).
  • Al-Jumaily, R. M., & Al-Azawi, A. H. (2023). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants.
  • Ibrahim, H. K. (2009).
  • Morales-Ríos, M. S., et al. (2013). Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. Journal of the Mexican Chemical Society, 57(1), 1-8.
  • National Center for Biotechnology Inform
  • National Institute of Standards and Technology. (n.d.). Benzene, pentyl-. NIST WebBook.

Sources

A-Comparative-Guide-to-Reference-Standards-for-the-Analysis-of-N-[1-(1H-benzimidazol-2-yl)pentyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Reference Standards in Novel Compound Analysis

In the landscape of drug discovery and development, the analytical characterization of novel chemical entities is foundational to ensuring safety, efficacy, and quality. For a compound such as N-[1-(1H-benzimidazol-2-yl)pentyl]benzamide, a specialized benzimidazole derivative, the establishment of a highly pure and well-characterized reference standard is not merely a procedural step but the cornerstone of all subsequent analytical measurements. A reference standard serves as the benchmark against which all samples—from early discovery batches to final drug products—are measured. Its quality and purity are paramount for achieving scientifically valid results in assays, impurity profiling, and stability studies.[1][2]

Given that this compound is a non-compendial, novel compound, commercially available primary standards from pharmacopeias (e.g., USP, EP) are unavailable.[1] Therefore, researchers and drug developers are tasked with establishing an in-house Primary Reference Standard. This guide provides a comprehensive framework for the full characterization of a primary standard and the subsequent qualification of a secondary, or working, standard. This comparative approach ensures the integrity of analytical data throughout the lifecycle of the drug development process, adhering to principles outlined in guidelines from the International Council for Harmonisation (ICH).[3][4][5][6]

Part 1: Establishing the Primary Reference Standard

The initial batch of a synthesized compound designated as a primary reference standard must undergo exhaustive characterization to confirm its identity and establish its purity with the highest possible degree of accuracy.[1][7] A purity of ≥99.9% is ideal, as it minimizes the need for extensive characterization of impurities and reduces the potential for systematic and random errors in analysis.[1] The qualification of a primary standard is a multi-faceted process involving a suite of orthogonal analytical techniques.

Identity Confirmation: An Orthogonal Approach

Confirming the molecular structure is the first critical step. A single technique is insufficient; a combination of methods is employed to provide unequivocal structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : As a primary tool for structural analysis, NMR provides detailed information about the chemical environment of atomic nuclei, such as ¹H and ¹³C.[8] ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR elucidates the carbon skeleton of the molecule.[9] This technique is unparalleled for providing a detailed verification of the synthesized material's structure.[9]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the compound's accurate mass and elemental composition, confirming its molecular formula. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure.

  • Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation, providing complementary evidence of the compound's identity.

Purity and Content Assignment: The Mass Balance Approach

The assigned purity value of a reference standard is most reliably determined using the mass balance method.[10][11][12][13] This approach assumes the main component constitutes 100% of the mass, from which the mass fractions of all significant impurities are subtracted.

Purity (Mass Fraction) = 100% - (Organic Impurities + Water Content + Residual Solvents + Non-Volatile Residue)

The following table outlines the requisite tests for this comprehensive purity assessment:

Parameter Recommended Technique Purpose & Rationale Authoritative Guideline
Organic Impurities HPLC with UV/DAD DetectorTo separate and quantify structurally related impurities. The Diode Array Detector (DAD) confirms peak purity and homogeneity.[14]ICH Q7[3][4][5][6]
Water Content Karl Fischer TitrationA highly specific and accurate method for determining water content, which is critical for the stability and accurate weighing of the material.[15][16][17][18][19]USP <921>
Residual Solvents Headspace Gas Chromatography (HS-GC)To identify and quantify volatile organic solvents remaining from the synthesis and purification process.ICH Q3C
Non-Volatile/Inorganic Impurities Thermogravimetric Analysis (TGA) / Residue on IgnitionTo measure the amount of inorganic material that does not combust or volatilize, providing a measure of inorganic purity.USP <281>

Part 2: Qualification and Comparison of a Secondary Reference Standard

Due to the high cost and limited availability of the primary reference standard, a secondary, or "working," standard is qualified for routine analytical use.[20] The qualification process rigorously compares the secondary standard candidate against the established primary standard to ensure they are analytically equivalent.[20][21]

The core of this comparison is a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method, as this is the most common technique for assay and impurity analysis of benzimidazole derivatives.[22][23][24][25][26]

Experimental Protocol: Comparative HPLC Analysis

Objective: To demonstrate the analytical equivalence of a secondary reference standard (SRS) candidate against the primary reference standard (PRS).

1. Preparation of Solutions:

  • Accurately prepare solutions of both the PRS and the SRS candidate at the same nominal concentration (e.g., 0.5 mg/mL) in a suitable diluent (e.g., Acetonitrile/Water).
  • Prepare a minimum of three independent preparations for each standard to assess variability.

2. HPLC Method Parameters (Example for Benzimidazole Derivatives):

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.
  • Mobile Phase B: Acetonitrile.
  • Gradient: A time-based gradient from low to high organic content (e.g., 20% B to 90% B over 20 minutes) to ensure separation of all potential impurities.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection: UV Diode Array Detector (DAD) at a suitable wavelength (e.g., 254 nm and 288 nm).[22][25]
  • Injection Volume: 10 µL.

3. Analysis Sequence:

  • Perform replicate injections (e.g., n=5) of each SRS preparation, bracketed by injections of the PRS preparations. This bracketing technique minimizes the impact of instrumental drift over the analytical run.

4. Data Interpretation and Acceptance Criteria:

  • The data from the SRS candidate is compared to the PRS based on a set of predefined acceptance criteria, guided by principles in USP General Chapter <1010>.[27][28][29][30][31]
Comparative Data Summary

The following table presents a hypothetical comparison between a fully characterized Primary Reference Standard and a new batch intended for use as a Secondary Reference Standard.

Analytical Parameter Primary Standard (PRS) Secondary Standard (SRS) Candidate Acceptance Criteria Result
Appearance White Crystalline PowderWhite Crystalline PowderComparable to PRSPass
Identity (FTIR) Conforms to StructureSpectrum is concordant with PRSConcordant with PRSPass
HPLC Retention Time 12.52 min12.51 min (RSD < 0.1%)Relative RT difference ≤ 1.0%Pass
UV Spectrum (DAD) λmax at 254 nm, 288 nmλmax at 254 nm, 288 nmMaxima match within ± 2 nmPass
Chromatographic Purity (Area %) 99.92%99.88%Purity difference ≤ 0.5%Pass
Assay (vs. PRS) 100.0% (by definition)99.9%99.0% - 101.0% of PRSPass
Water Content (KF) 0.05%0.08%Report ValuePass

Part 3: Visualization of the Qualification Workflow

The logical flow for qualifying a secondary reference standard is critical for maintaining Good Manufacturing Practice (GMP) as outlined in ICH Q7.[3][4][5][6][32] The following diagram illustrates this self-validating system.

G cluster_0 Phase 1: Material Sourcing & Initial Checks cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Comparative Purity & Assay cluster_3 Phase 4: Decision & Documentation New_Batch Receive New Batch of This compound Appearance Visual Appearance Check New_Batch->Appearance Solubility Solubility Confirmation Appearance->Solubility Identity Comparative Identity Tests (FTIR, UV Spec) Solubility->Identity Compare_PRS Compare against Primary Reference Standard (PRS) Identity->Compare_PRS Purity_Assay Comparative HPLC Analysis (Purity, Assay, RT) Compare_PRS->Purity_Assay Data_Analysis Statistical Analysis (per USP <1010>) Purity_Assay->Data_Analysis Decision Does it meet all Acceptance Criteria? Data_Analysis->Decision Qualified Qualified as Secondary Reference Standard Decision->Qualified Yes Failed Qualification Failed (Reject Batch) Decision->Failed No COA Issue Certificate of Analysis (CoA) & Assign Retest Date Qualified->COA

Caption: Workflow for the qualification of a secondary standard.

Conclusion

For novel APIs like this compound, a robust reference standard program is indispensable. It begins with the comprehensive, multi-technique characterization of a primary reference standard using an orthogonal, mass-balance approach. This fully characterized material then serves as the benchmark for qualifying secondary working standards. The comparative analysis, centered on a validated, stability-indicating HPLC method, ensures that the working standard is a reliable surrogate for the primary standard in all routine analyses. This structured, data-driven approach guarantees the accuracy, precision, and integrity of all analytical data, forming a solid foundation for regulatory submissions and ensuring the consistent quality of the final pharmaceutical product.

References

  • Water Content Determination by Karl Fischer. (2011). Pharmaguideline. [Link]

  • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. (2000). European Medicines Agency. [Link]

  • Zarghi, A., et al. (n.d.). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. [Link]

  • General Chapters: <1010> ANALYTICAL DATA-INTERPRETATION AND TREATMENT. (n.d.). USP29-NF24. [Link]

  • The Role of Karl Fischer Titration in Pharmaceutical Analysis. (2024). Analab Scientific Instruments. [Link]

  • Applications of NMR in Pharmaceutical Analysis. (n.d.). Moravek. [Link]

  • NMR Spectroscopy In Pharmaceutical Analysis. (n.d.). Nimc. [Link]

  • ICH Q7: API Guidelines. (n.d.). ISPE. [Link]

  • Uses of Nuclear Magnetic Resonance Spectroscopy Technique in Pharmaceutical Analysis: A Review. (2017). Impactfactor. [Link]

  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010). American Pharmaceutical Review. [Link]

  • NMR spectroscopy: Quality control of pharmaceutical products. (2014). . [Link]

  • How to Use Solid-state NMR for Pharmaceutical Analysis. (n.d.). Bruker. [Link]

  • ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (n.d.). ECA Academy. [Link]

  • Volumetric Karl Fischer Titration in Pharmaceuticals as per USP and Ph. Eur. Guidelines. (n.d.). . [Link]

  • Reference-Standard Material Qualification. (2009). Pharmaceutical Technology. [Link]

  • Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Questions and Answers Guidance for Industry. (2020). FDA. [Link]

  • Application of hplc method for investigation of stability of new benzimidazole derivatives. (2025). ResearchGate. [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (n.d.). acta-arhiv.com. [Link]

  • HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. (2025). ResearchGate. [Link]

  • ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients (APIs): An Implementation Guide. (n.d.). ResearchGate. [Link]

  • Revision of the General USP Chapter <1010>. (2015). ECA Academy. [Link]

  • APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIVATIVES. (n.d.). Taylor & Francis. [Link]

  • Karl Fischer Titration: Determination of Water Content in Pharmaceuticals. (n.d.). ResearchGate. [Link]

  • Pharmaceutical Reference Standards: The Epitome of Analytical Precision. (n.d.). SynThink. [Link]

  • USP <1010> for Beginners: An Introduction to Procedure Comparison Studies at PTL. (2023). ptlso.com. [Link]

  • How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). (2026). ResolveMass Laboratories Inc.. [Link]

  • Qualification of Pharmaceutical Working Standards. (2020). Veeprho. [Link]

  • Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. (n.d.). LCGC International. [Link]

  • Reference Standards in the Pharmaceutical Industry. (n.d.). MRIGlobal. [Link]

  • Mass Balance Method for Purity Assessment of Organic Reference Materials: for Thermolabile Materials with LC-UV Method. (2025). ResearchGate. [Link]

  • (PDF) Certification of Reference Standards in Pharmacy: Mass Balance Method. (2018). ResearchGate. [Link]

  • Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. (2020). PubMed. [Link]

  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. (2023). PMC. [Link]

Sources

A Comparative Guide to Purity Assessment of N-[1-(1H-benzimidazol-2-yl)pentyl]benzamide Using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For N-[1-(1H-benzimidazol-2-yl)pentyl]benzamide, a compound with significant therapeutic potential, rigorous purity assessment is critical. This guide provides an in-depth, technically-grounded comparison of HPLC-UV as a primary analytical method, contextualized against Ultra-Performance Liquid Chromatography (UPLC) to offer researchers and drug development professionals a comprehensive framework for methodological selection and application.

Section 1: The Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture.[1] For the purity assessment of this compound, a Reverse-Phase HPLC (RP-HPLC) method is the industry standard due to the molecule's predominantly non-polar nature.[2][3]

Principle of Separation

In RP-HPLC, the stationary phase is non-polar (e.g., C8 or C18 alkyl chains bonded to silica), and the mobile phase is polar (typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol).[1][2] The separation is driven by hydrophobic interactions.[2] Non-polar compounds, like our target analyte, interact more strongly with the non-polar stationary phase and are retained longer. By gradually increasing the organic solvent concentration in the mobile phase (gradient elution), retained compounds are eluted from the column in order of increasing hydrophobicity.

Method Development Rationale: Explaining the "Why"

A robust analytical method is built on scientifically sound choices. The following explains the rationale behind the selection of key chromatographic parameters for analyzing this compound.

  • Column Selection: A C18 column is the logical starting point. The 18-carbon alkyl chains provide a high degree of hydrophobicity, ensuring sufficient retention and separation of the main compound from potential process-related impurities, which may include starting materials or by-products from the synthesis of benzimidazoles.[4][5]

  • Mobile Phase Selection: The choice of mobile phase is critical for achieving optimal separation.

    • Organic Solvent: Acetonitrile is often preferred over methanol due to its lower viscosity and stronger elution strength, which typically results in sharper peaks and shorter run times.

    • Aqueous Phase & pH Control: The benzimidazole moiety is basic. Controlling the pH of the mobile phase with a buffer (e.g., phosphate or acetate buffer at a pH of ~4.5) is essential to suppress the ionization of the analyte.[6] This ensures a consistent retention time and improves peak shape by preventing tailing.

  • Detection Wavelength (λmax): The benzimidazole ring system possesses a strong chromophore. The optimal UV detection wavelength is determined by analyzing the UV spectrum of this compound. For many benzimidazole derivatives, detection is effective around 254 nm or 288 nm, providing high sensitivity for both the parent compound and structurally similar impurities.[6]

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be robust and compliant with standard pharmacopeial guidelines.[7]

1. Instrumentation and Materials:

  • HPLC system with gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade acetonitrile, methanol, and water.

  • Potassium phosphate monobasic, phosphoric acid.

2. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH adjusted to 4.5 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-2 min (30% B), 2-25 min (30-80% B), 25-30 min (80% B), 30.1-35 min (30% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Preparation of Solutions:

  • Mobile Phase A: Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC-grade water. Adjust pH to 4.5 using dilute phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Solution (0.1 mg/mL): Accurately weigh and dissolve ~10 mg of this compound reference standard in a 100 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B as diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh and dissolve ~25 mg of the sample in a 25 mL volumetric flask with the diluent. This higher concentration is used for the detection of impurities.

4. System Suitability Testing (SST): Before sample analysis, the system's performance must be verified according to guidelines like USP <621>.[7][8]

  • Inject the Standard Solution six times.

  • Precision (RSD): The relative standard deviation (RSD) of the peak area for the six replicate injections should be ≤ 2.0%.[9]

  • Tailing Factor (T): The tailing factor for the main peak should be ≤ 2.0.[9][10]

  • Theoretical Plates (N): The column efficiency, measured by the number of theoretical plates, should be ≥ 2000.

5. Data Analysis: The purity is typically calculated using the area percent method.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Section 2: Comparative Analysis: HPLC-UV vs. Ultra-Performance Liquid Chromatography (UPLC)

While HPLC is a robust and reliable technique, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in speed, resolution, and sensitivity.[11][12] UPLC operates on the same principles as HPLC but utilizes columns with sub-2 µm particles, requiring much higher operating pressures.[13][14]

Head-to-Head Performance Comparison
ParameterHPLC (Illustrative Data)UPLC (Illustrative Data)Advantage
Run Time ~35 minutes~5-7 minutesUPLC [13]
Resolution (Rs) 2.5 (between main peak and a critical impurity)> 4.0 (for the same pair)UPLC [15]
Peak Width (at half height) 12 seconds2-3 secondsUPLC
Solvent Consumption / Run ~35 mL~5 mLUPLC [12]
System Backpressure ~150 bar (2175 psi)~700 bar (10,150 psi)HPLC (Lower pressure, less stress on system)
Instrumentation Cost LowerHigherHPLC

The transition to UPLC can offer substantial benefits, particularly for high-throughput quality control environments.[11] The increased resolution can reveal trace-level impurities that might co-elute or be hidden in the tail of the main peak in an HPLC chromatogram.[12] However, HPLC remains a workhorse in many labs due to its robustness, lower cost, and the extensive library of existing validated methods.[13]

Section 3: Visualizing the Analytical Process

To better illustrate the workflows and decision-making processes, the following diagrams are provided.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_reporting Phase 3: Reporting A Mobile Phase & Diluent Preparation B Standard & Sample Weighing and Dissolution C System Equilibration B->C D System Suitability Testing (SST) C->D E Sample Sequence Injection D->E F Chromatogram Integration & Peak Identification E->F G Purity Calculation (% Area Normalization) F->G H Final Report Generation G->H

Caption: A streamlined workflow for HPLC-UV purity assessment.

Method_Selection Start Project Need Decision1 High Throughput Required? Start->Decision1 Decision2 Need to Resolve Trace Impurities? Decision1->Decision2 No UPLC_Node Choose UPLC Decision1->UPLC_Node Yes Decision3 Budget / Existing Equipment a Constraint? Decision2->Decision3 No Decision2->UPLC_Node Yes HPLC_Node Choose HPLC Decision3->HPLC_Node Yes Decision3->HPLC_Node No (HPLC is still a valid choice)

Sources

Comparative Binding Affinity of Benzimidazole-2-yl Alkylamides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Benzimidazole-2-yl alkylamides , focusing on their binding profiles against two primary biological targets: Opioid Receptors (GPCRs) and Casein Kinase 1 Delta (CK1


) .

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists

Executive Summary: The Scaffold Advantage

The benzimidazole-2-yl moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for purines and indoles. When coupled with alkylamide side chains at the C2 position, these derivatives exhibit a "chameleon-like" ability to bind diverse targets depending on the linker length and steric bulk.

This guide compares two distinct classes of benzimidazole-2-yl alkylamides:

  • C-Terminal Peptidomimetics: High-affinity ligands for Mu (

    
    ) and Delta (
    
    
    
    ) Opioid Receptors
    .
  • 2-Acetamido Derivatives: Potent, ATP-competitive inhibitors of Protein Kinase CK1

    
     .[1]
    
Quick Comparison Matrix
FeatureOpioid Receptor Ligands (e.g., UMB425)CK1

Kinase Inhibitors (e.g., Compound 23)
Primary Target GPCRs (

-Opioid,

-Opioid)
Serine/Threonine Kinase (CK1

)
Binding Mode Allosteric / Orthosteric PocketATP-Competitive (Hinge Region)
Key Affinity Metric

(Dissociation Constant)

(Inhibitory Concentration)
Best Potency

nM

nM
Critical SAR C-terminal bulky aromatic group5-Cyano substitution on benzimidazole ring

Detailed Binding Affinity Analysis

A. Opioid Receptor Modulators (GPCRs)

Benzimidazole-2-yl alkylamides function as C-terminal caps in peptidomimetics (e.g., Dmt-Tic analogues). The benzimidazole ring mimics the phenylalanine residue found in endogenous enkephalins but provides superior metabolic stability and


-stacking capabilities.
Comparative Data: Benzimidazole vs. Standard Ligands

Data sourced from competitive radioligand binding assays using [


H]Diprenorphine.
Compound IDStructure Description

-OR

(nM)

-OR

(nM)
Selectivity (

/

)
UMB 425 Dmt-Tic-NH-CH

-(Benzimidazol-2-yl)
3.2 208~65x (

-selective)
Compound 1 Dmt-Tic-NH-(CH

)

-NH-Bid
0.13 0.068Mixed Agonist
DPDPE Standard

-agonist Peptide
>10002.6

-selective
Morphine Standard

-agonist
1.1 125

-selective

Mechanistic Insight: The high affinity of UMB 425 stems from the benzimidazole nitrogen acting as a hydrogen bond acceptor with Asp147 in the


-opioid receptor binding pocket, while the aromatic system engages in 

-

stacking with Trp293 . The alkylamide linker provides the necessary flexibility to orient the pharmacophore deep within the transmembrane bundle.
B. Protein Kinase CK1 Inhibitors

In this class, the alkylamide is directly attached to the C2-amino group (Benzimidazole-2-NH-CO-R). These compounds target the ATP-binding cleft of Casein Kinase 1 Delta, a key regulator of circadian rhythms and tumor growth.

Comparative Data: SAR of 2-Acetamido Benzimidazoles

Data sourced from in vitro kinase assays measuring


P-ATP incorporation.
CompoundR-Group (Benzimidazole C5)Linker TypeCK1


(

M)
Selectivity (vs CK1

)
Bischof-5 -CF

Acetamide1.74Moderate
Cmpd 18 -NO

Acetamide0.12High
Cmpd 23 -CN (Cyano) Pyrazolyl-acetamide 0.098 Very High
PF-670462 Standard InhibitorN/A0.014High

Mechanistic Insight: The introduction of a 5-cyano group (Compound 23) significantly enhances potency compared to the trifluoromethyl analog. The cyano group occupies a small hydrophobic pocket near the hinge region, while the amide oxygen forms a critical hydrogen bond with the backbone amide of Leu85 .

Visualization of Structure-Activity Relationships (SAR)[3]

The following diagram illustrates how the core Benzimidazole-2-yl Alkylamide scaffold diverges into two distinct pharmacological classes based on substitution patterns.

SAR_Flow Scaffold Benzimidazole-2-yl Alkylamide Core Path_GPCR C-Terminal Peptidomimetic Scaffold->Path_GPCR Linker = Peptide Chain (Dmt-Tic) Path_Kinase N-Acyl 2-Aminobenzimidazole Scaffold->Path_Kinase Linker = Acetamide (Small Molecule) Target_Opioid Target: Opioid Receptors (Mu/Delta) Path_GPCR->Target_Opioid Target_CK1 Target: CK1 Delta (Kinase) Path_Kinase->Target_CK1 Mech_Opioid Mechanism: Pi-Stacking (Trp293) H-Bond (Asp147) Target_Opioid->Mech_Opioid Mech_CK1 Mechanism: ATP Competition Hinge Binder (Leu85) Target_CK1->Mech_CK1

Figure 1: Divergent SAR pathways for Benzimidazole-2-yl alkylamides leading to GPCR vs. Kinase activity.

Experimental Protocols

To ensure reproducibility, the following protocols outline the standard methods for determining the binding affinities cited above.

Protocol A: Radioligand Binding Assay ( -Opioid Receptor)

Purpose: Determine


 values for benzimidazole ligands.
  • Membrane Preparation:

    • Transfect CHO cells with human

      
      -opioid receptor cDNA.
      
    • Harvest cells and homogenize in 50 mM Tris-HCl (pH 7.4).

    • Centrifuge at 40,000

      
       for 30 min; resuspend pellet in buffer.
      
  • Incubation:

    • Prepare 96-well plates. Add 50

      
      L of test compound (Benzimidazole derivative) at varying concentrations (
      
      
      
      to
      
      
      M).
    • Add 50

      
      L of radioligand: [
      
      
      
      H]-Diprenorphine
      (~0.2 nM final).
    • Add 100

      
      L of membrane suspension (20 
      
      
      
      g protein/well).
    • Self-Validation Step: Include "Non-specific Binding" (NSB) wells containing 10

      
      M Naloxone. If NSB > 10% of Total Binding, discard assay.
      
  • Filtration & Counting:

    • Incubate at 25°C for 60 minutes.

    • Harvest via rapid filtration through GF/B glass fiber filters using a cell harvester.

    • Wash filters

      
       with ice-cold Tris buffer.
      
    • Measure radioactivity using liquid scintillation counting.

  • Analysis:

    • Calculate

      
       using non-linear regression (GraphPad Prism).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Protocol B: CK1 Kinase Inhibition Assay

Purpose: Determine


 for ATP-competitive inhibition.[1]
  • Reagent Setup:

    • Enzyme: Recombinant human CK1

      
       (aa 1-294).
      
    • Substrate: Casein or specific peptide substrate (e.g., KRRRALS(p)VASLPGL).

    • ATP Mix: 10

      
      M cold ATP + 0.5 
      
      
      
      Ci [
      
      
      -
      
      
      P]ATP.
  • Reaction Workflow:

    • Mix 5

      
      L test compound (in DMSO) with 10 
      
      
      
      L enzyme buffer.
    • Initiate reaction by adding 10

      
      L Substrate/ATP mix.
      
    • Incubate at 30°C for 60 minutes.

  • Termination:

    • Stop reaction by spotting 20

      
      L onto P81 phosphocellulose paper.
      
    • Wash paper

      
       with 0.75% phosphoric acid (removes unreacted ATP).
      
    • Wash

      
       with acetone; dry.
      
  • Quantification:

    • Measure bound

      
      P via scintillation counter.
      
    • Self-Validation Step: Z-factor must be > 0.5 for the assay plate to be valid.

Workflow Visualization

Workflow cluster_0 Radioligand Binding (GPCR) cluster_1 Kinase Inhibition (CK1) Start Start: Compound Library Step1 Incubate Membranes + [3H]-Ligand + Compound Start->Step1 StepA Mix Enzyme + Cmpd + [33P]-ATP Start->StepA Step2 Filter & Wash (GF/B) Step1->Step2 Step3 Scintillation Counting Step2->Step3 Result1 Calculate Ki (Cheng-Prusoff) Step3->Result1 StepB Spot on P81 Paper Acid Wash StepA->StepB StepC Quantify Phosphorylation StepB->StepC Result2 Calculate IC50 (Dose-Response) StepC->Result2

Figure 2: Parallel experimental workflows for validating affinity in receptor vs. enzyme targets.

References

  • Diva Portal. (2022). 2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands. [Link]

  • Journal of Medicinal Chemistry. (2023). Multitargeted Opioid Ligand Discovery as a Strategy to Retain Analgesia and Reduce Opioid-Related Adverse Effects. [Link]

  • PubMed Central (NIH). (2021). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. [Link]

  • MDPI Pharmaceuticals. (2021). Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents. [Link]

  • RSC Advances. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. [Link][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.